JC-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H21IN2O2 |
|---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole iodide |
InChI |
InChI=1S/C27H21N2O2.HI/c1-28-24(30-22-16-14-18-8-3-5-10-20(18)26(22)28)12-7-13-25-29(2)27-21-11-6-4-9-19(21)15-17-23(27)31-25;/h3-17H,1-2H3;1H/q+1;/p-1 |
InChI Key |
ALHIQKVJUFVWLJ-UHFFFAOYSA-M |
Isomeric SMILES |
CN1/C(=C\C=C\C2=[N+](C3=C(O2)C=CC4=CC=CC=C43)C)/OC5=C1C6=CC=CC=C6C=C5.[I-] |
Canonical SMILES |
CN1C(=CC=CC2=[N+](C3=C(O2)C=CC4=CC=CC=C43)C)OC5=C1C6=CC=CC=C6C=C5.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of JC-9 Dye
This guide provides a comprehensive overview of the JC-9 dye, a ratiometric fluorescent probe used to measure mitochondrial membrane potential (ΔΨm). It is intended for researchers, scientists, and drug development professionals working in areas such as apoptosis, cell health, and mitochondrial function.
Core Mechanism of Action
This compound is a cationic carbocyanine dye that selectively accumulates in mitochondria due to the negative charge of the mitochondrial membrane.[1][2] Its fluorescence properties are dependent on the mitochondrial membrane potential, allowing for a ratiometric analysis of mitochondrial health.
In healthy cells with a high mitochondrial membrane potential (hyperpolarized), this compound molecules aggregate, forming structures known as J-aggregates. These aggregates emit a red to orange fluorescence.[2][3][4] Conversely, in unhealthy or apoptotic cells with a low mitochondrial membrane potential (depolarized), this compound remains in its monomeric form within the cytoplasm and emits a green fluorescence.[2][3] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential, largely independent of factors like mitochondrial size and shape.[1][2]
Some studies suggest that the green fluorescence of the this compound monomer is largely independent of the membrane potential, while the red fluorescence of the J-aggregates increases with hyperpolarization.[5][6] This ratiometric nature makes this compound a robust indicator for detecting early stages of apoptosis and other cellular processes involving changes in mitochondrial function.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative properties of the this compound dye:
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₇Cl₄IN₄ | [5] |
| Molecular Weight | 532 g/mol | [1] |
| Monomer Excitation (max) | 514 nm | [1][3] |
| Monomer Emission (max) | 529 nm | [1][3] |
| J-aggregate Excitation (max) | 585 nm | [1][3] |
| J-aggregate Emission (max) | 590 nm | [1][3] |
| Recommended Stock Solution | 1-5 mg/mL in DMSO | [2] |
| Typical Working Concentration | 0.3 - 10 µg/mL | [2] |
| Typical Incubation Time | 15 - 60 minutes | [7][8] |
Experimental Protocols
Fluorescence Microscopy Protocol
This protocol outlines the steps for staining cells with this compound for analysis by fluorescence microscopy.
-
Cell Preparation:
-
Culture cells on glass coverslips or in glass-bottom dishes suitable for microscopy.
-
Induce the desired experimental condition (e.g., apoptosis) in the sample wells, leaving control wells untreated.
-
-
Staining:
-
Prepare a fresh working solution of this compound in pre-warmed cell culture medium at a final concentration of 0.3-10 µg/mL. The optimal concentration may vary by cell type and should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium.
-
-
Imaging:
-
Mount the coverslips on a slide with mounting medium or image the cells directly in the glass-bottom dish.
-
Visualize the cells using a fluorescence microscope equipped with filters appropriate for detecting both the green monomer (FITC filter set) and the red J-aggregates (TRITC or Rhodamine filter set).
-
In healthy cells, mitochondria will appear as red fluorescent puncta. In apoptotic cells, the fluorescence will be predominantly green and diffuse throughout the cytoplasm.
-
Flow Cytometry Protocol
This protocol provides a general guideline for using this compound with a flow cytometer.
-
Cell Preparation:
-
Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS with 0.5% BSA).
-
-
Staining:
-
Add the this compound working solution to the cell suspension at the desired final concentration (0.3-10 µg/mL).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells at 300-500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 2 mL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer. The green fluorescence from the this compound monomer is typically detected in the FL1 channel (similar to FITC), and the red fluorescence from the J-aggregates is detected in the FL2 channel (similar to PE).
-
Healthy cells will show high red fluorescence and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.
-
Mandatory Visualizations
Signaling Pathway: Mitochondrial Apoptosis
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. abpbio.com [abpbio.com]
- 3. abpbio.com [abpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Invitrogen™ this compound Dye (Mitochondrial Membrane Potential Probe), 5mg | LabMart Limited [labmartgh.com]
- 6. Invitrogen™ this compound Dye (Mitochondrial Membrane Potential Probe) | Fisher Scientific [fishersci.ca]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
An In-depth Technical Guide to the JC-9 Principle for Mitochondrial Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and applications of JC-9, a ratiometric fluorescent dye used for the critical assessment of mitochondrial membrane potential (ΔΨm). Understanding mitochondrial health is paramount in various fields, from fundamental cell biology to drug discovery and toxicology, as mitochondria are central to cellular energy production, signaling, and apoptosis. This compound offers a sensitive method for monitoring changes in ΔΨm, a key indicator of mitochondrial function and overall cellular health.
The Core Principle of this compound Action
This compound is a cationic lipophilic dye that selectively accumulates within mitochondria, driven by the negative charge of the inner mitochondrial membrane. Its utility as a ratiometric probe stems from its unique concentration-dependent fluorescence properties. In healthy, energized cells with a high mitochondrial membrane potential, this compound accumulates to a high concentration within the mitochondrial matrix and forms "J-aggregates," which emit a distinct red to orange fluorescence.[1][2] Conversely, in cells with depolarized or compromised mitochondria, the dye fails to accumulate to the same extent and remains in its monomeric form in the cytoplasm, exhibiting green fluorescence.[2][3]
This fluorescence shift provides a ratiometric readout of mitochondrial health. A decrease in the red-to-green fluorescence intensity ratio is a clear indicator of mitochondrial depolarization, a hallmark of cellular stress, apoptosis, and mitochondrial dysfunction.[3][4] Unlike some other mitochondrial dyes, the green fluorescence of the this compound monomer is largely independent of the membrane potential, providing a stable baseline for comparison.
Key Features of this compound:
-
Ratiometric Measurement: The ratio of red to green fluorescence allows for a more accurate and internally controlled assessment of ΔΨm, minimizing the impact of variables such as dye loading, cell number, and mitochondrial mass.[3]
-
Sensitivity: this compound is a sensitive indicator of changes in mitochondrial membrane potential, making it suitable for detecting early events in apoptosis and cellular toxicity.[2]
-
Live-Cell Imaging: The dye is cell-permeant and used for staining living cells, enabling the dynamic monitoring of mitochondrial function in real-time.[4]
Quantitative Data
The following table summarizes the key quantitative properties of the this compound dye.
| Property | Value | Reference(s) |
| Molecular Weight | 532 g/mol | [2][5] |
| Monomer Form | ||
| Excitation (max) | ~514 nm | [5] |
| Emission (max) | ~529 nm (Green) | [3][5] |
| J-Aggregate Form | ||
| Excitation (max) | ~585 nm | [5] |
| Emission (max) | ~590 nm (Red/Orange) | [3][5] |
Experimental Protocols
Accurate and reproducible results with this compound staining depend on carefully optimized protocols. Below are detailed methodologies for common applications.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 1-5 mg/mL stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][5]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[3]
Staining Protocol for Fluorescence Microscopy
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Plate cells on glass coverslips or in imaging-compatible microplates at a suitable density to allow for individual cell analysis.
-
Cell Treatment (Optional): If investigating the effect of a compound, treat the cells for the desired duration. Include appropriate positive (e.g., using a mitochondrial uncoupler like CCCP) and negative controls.
-
Preparation of Staining Solution: On the day of the experiment, thaw a this compound stock solution aliquot and dilute it in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the final working concentration. Typical concentrations range from 0.3 µg/mL to 10 µg/mL, depending on the cell type.[3]
-
Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[6]
-
Washing: Gently wash the cells once or twice with pre-warmed culture medium or buffer to remove excess dye.[3]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for detecting both green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) fluorescence.[3]
-
Green Monomers: Excitation ~488 nm, Emission ~530 nm.
-
Red J-Aggregates: Excitation ~568 nm, Emission ~590 nm.
-
For confocal microscopy, both forms can often be excited simultaneously with a 488 nm laser line, with emission collected in separate channels.[5]
-
-
Data Analysis: Quantify the mean fluorescence intensity of the red and green channels for individual cells or regions of interest. Calculate the red/green fluorescence ratio to determine the relative mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[1]
Staining Protocol for Flow Cytometry
Flow cytometry allows for the high-throughput analysis of mitochondrial membrane potential in a large population of cells.
-
Cell Preparation: Harvest cells (both adherent and suspension) and prepare a single-cell suspension at a density of approximately 1 x 10^6 cells/mL in culture medium or a suitable buffer.[3][5]
-
Cell Treatment (Optional): Treat cells with the compound of interest as described for microscopy.
-
Staining: Add the this compound dye to the cell suspension to the desired final concentration (typically 1-10 µM).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium or buffer. Repeat the wash step.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA).
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Use a 488 nm excitation laser.[3]
-
Detect the green fluorescence of the this compound monomers in the FL1 channel (or equivalent, e.g., FITC).[3]
-
Detect the red fluorescence of the J-aggregates in the FL2 channel (or equivalent, e.g., PE).[3]
-
Ensure proper compensation is set to minimize spectral overlap between the green and red channels.
-
-
Data Analysis: Gate on the cell population of interest and analyze the distribution of cells based on their red and green fluorescence. A shift in the population from high red/low green to low red/high green indicates mitochondrial depolarization. The ratio of red to green fluorescence intensity can be calculated for a quantitative assessment.
Visualizations
The following diagrams illustrate the core principle of this compound action and a typical experimental workflow.
Caption: Mechanism of this compound mitochondrial staining.
Caption: General experimental workflow for this compound staining.
Applications in Research and Drug Development
The ability of this compound to report on mitochondrial health makes it a valuable tool in numerous applications:
-
Apoptosis Research: Mitochondrial depolarization is an early and critical event in the apoptotic cascade. This compound can be used to identify and quantify cells undergoing apoptosis.[2]
-
Toxicology and Drug Screening: Many therapeutic compounds can have off-target effects on mitochondrial function. This compound assays are employed in toxicology screens to assess the mitochondrial toxicity of drug candidates.[4]
-
Metabolic Studies: Changes in cellular metabolism are often linked to alterations in mitochondrial activity. This compound can be used to monitor mitochondrial status in studies of metabolic diseases.[4]
-
Neuroscience: Mitochondrial dysfunction is implicated in a wide range of neurodegenerative diseases. This compound is used to study mitochondrial health in neurons and other neural cell types.
-
Cancer Biology: Cancer cells often exhibit altered mitochondrial metabolism. This compound can be used to investigate these changes and the effects of anti-cancer therapies on mitochondrial function.
Troubleshooting and Considerations
-
High Background: If high extracellular fluorescence is observed, ensure adequate washing steps are performed. The use of a background suppressor may also be considered.[7]
-
Low Signal: Ensure that the this compound stock solution has been stored correctly and that the working solution is freshly prepared. Optimize dye concentration and incubation time for your specific cell type.
-
Photobleaching: this compound, like many fluorescent dyes, is susceptible to photobleaching. Minimize exposure of stained cells to light before and during imaging.
-
Cell Health: The health and viability of the cells prior to staining are critical for accurate results. Always include appropriate controls in your experiments.
-
JC-1 vs. This compound: While similar, JC-1 and this compound have different properties. This compound's green fluorescence is reported to be less dependent on membrane potential than that of JC-1, which can be an advantage in certain experimental contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. abpbio.com [abpbio.com]
- 3. abpbio.com [abpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Dye (Mitochondrial Membrane Potential Probe) - FAQs [thermofisher.com]
JC-9 Fluorescence Emission Spectrum in Live Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the JC-9 dye and its application in monitoring mitochondrial membrane potential in live cells. We will delve into the core principles of this compound fluorescence, present its spectral properties in a clear format, and provide detailed experimental protocols for its use in fluorescence microscopy and flow cytometry.
Introduction to this compound: A Ratiometric Probe for Mitochondrial Health
This compound is a lipophilic cationic dye utilized to measure the mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and function. In healthy, non-apoptotic cells, the electrochemical potential gradient across the mitochondrial membrane drives the accumulation of this compound, leading to the formation of "J-aggregates" that emit a characteristic red fluorescence.[1][2] Conversely, in apoptotic or metabolically stressed cells with depolarized mitochondrial membranes, this compound fails to accumulate and remains in the cytoplasm in its monomeric form, exhibiting green fluorescence.[1][2][3] This dual fluorescence allows for a ratiometric analysis, providing a sensitive and reliable measure of mitochondrial health that is largely independent of factors like mitochondrial size, shape, and density.[1]
Spectral Properties of this compound
The ratiometric nature of this compound is a direct result of its distinct fluorescence emission spectra in its monomeric and aggregated states. The following table summarizes the key excitation and emission maxima for both forms of the dye.
| Form | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Color |
| Monomer | ~514[1][4] | ~529[1][4] | Green |
| J-Aggregate | ~585[1][4] | ~590[1][2][4] | Red |
For practical applications, both the monomer and J-aggregate forms can be excited simultaneously using a 488 nm argon-ion laser source, making it compatible with standard fluorescence microscopy and flow cytometry setups.[1][4] Selective excitation of the J-aggregate form can be achieved using a 568 nm laser line.[1][4]
Signaling Pathway: this compound and Mitochondrial Membrane Potential
The following diagram illustrates the principle of this compound as a reporter for mitochondrial membrane potential.
Caption: Mechanism of this compound in response to mitochondrial membrane potential.
Experimental Protocols
The following are detailed protocols for the use of this compound in live cells for both fluorescence microscopy and flow cytometry. Note that optimal conditions may vary depending on the cell type and experimental setup.
Reagent Preparation
-
This compound Stock Solution (1-5 mg/mL): Dissolve this compound dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]
-
Working Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed cell culture medium or a suitable physiological buffer. It is crucial to vortex the solution well before adding it to the cells.
Experimental Workflow for this compound Staining and Analysis
The general workflow for a this compound experiment is outlined in the diagram below.
Caption: A generalized workflow for this compound experiments.
Protocol for Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.
-
Experimental Treatment: Treat cells with the experimental compounds to induce apoptosis or mitochondrial depolarization. Include appropriate positive and negative controls.
-
Staining: Remove the culture medium and add the pre-warmed this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional): Gently wash the cells once or twice with pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for detecting green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) fluorescence.
-
Excitation: Use a 488 nm laser line to excite both monomeric and J-aggregate forms.
-
Emission: Collect green fluorescence at ~530 nm and red fluorescence at ~590 nm.
-
-
Analysis: Qualitatively assess the change in red versus green fluorescence. For quantitative analysis, measure the fluorescence intensity of individual cells or regions of interest in both channels and calculate the red/green fluorescence ratio. A decrease in this ratio is indicative of mitochondrial depolarization.
Protocol for Flow Cytometry
-
Cell Preparation: Harvest cells (both adherent and suspension) and prepare a single-cell suspension. Adherent cells should be detached using a gentle dissociation reagent.
-
Cell Count and Resuspension: Count the cells and resuspend them in pre-warmed culture medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Add the this compound working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium or PBS. Repeat this washing step once more.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Excitation: Use a 488 nm laser for excitation.
-
Emission Detection: Detect the green fluorescence of the this compound monomer in the FL1 channel (typically around 530/30 nm) and the red fluorescence of the J-aggregates in the FL2 channel (typically around 585/42 nm).
-
-
Data Analysis: Gate on the cell population of interest and analyze the shift in fluorescence from the red (healthy) to the green (apoptotic/unhealthy) channel. The ratio of red to green fluorescence intensity provides a quantitative measure of the mitochondrial membrane potential of the cell population.
Conclusion
This compound is a powerful and versatile tool for the ratiometric analysis of mitochondrial membrane potential in live cells. Its distinct spectral shift from red to green fluorescence upon mitochondrial depolarization provides a robust method for assessing cellular health and apoptosis. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this compound to gain valuable insights in various fields, including cell biology, toxicology, and drug discovery.
References
JC-9 Dye for Measuring Mitochondrial Membrane Potential: A Technical Guide
This guide provides an in-depth overview of the JC-9 dye, a ratiometric fluorescent probe used for the quantitative assessment of mitochondrial membrane potential (ΔΨm). Designed for researchers, scientists, and professionals in drug development, this document details the dye's mechanism of action, provides comprehensive experimental protocols, and offers guidance on data interpretation.
Core Principles: Understanding this compound
The mitochondrial membrane potential is a critical indicator of cellular health, playing a central role in ATP synthesis, calcium homeostasis, and the initiation of apoptosis.[1] this compound is a cationic carbocyanine dye specifically designed for the analysis of ΔΨm in live cells.[2][3]
Mechanism of Action: this compound operates on a potential-dependent accumulation principle within the mitochondria.[4][5] In healthy cells with a high mitochondrial membrane potential (a polarized state), the cationic this compound dye is driven by the negative charge across the inner mitochondrial membrane.[6][7] As the dye accumulates to a high concentration within the mitochondrial matrix, it self-aggregates, forming structures known as "J-aggregates."[3][4] This aggregation causes a significant shift in the dye's fluorescence emission spectrum from green to red.[4][5]
Conversely, in unhealthy or apoptotic cells, the mitochondrial membrane potential collapses (depolarization).[3] Without the strong negative charge to drive its accumulation, this compound cannot reach the concentration required for aggregation and remains in its monomeric form throughout the cell, exhibiting a diffuse green fluorescence.[5][6]
A key feature of this compound is that its green fluorescence is largely independent of the membrane potential, while the red fluorescence from J-aggregates increases with hyperpolarization.[2][8][9] This ratiometric capability—comparing the red to green fluorescence intensity—provides a robust and semi-quantitative measure of ΔΨm that is less susceptible to artifacts such as cell number, mitochondrial size, or dye loading variations, which can affect single-wavelength probes.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative properties of the this compound dye.
Table 1: Physicochemical and Spectral Properties of this compound Dye
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₇Cl₄IN₄ | [2] |
| Molecular Weight | 532 g/mol | [4] |
| Form | Powder | [2] |
| Monomer Excitation (Ex) | ~514 nm | [3][4] |
| Monomer Emission (Em) | ~529 nm (Green) | [3][4] |
| J-Aggregate Excitation (Ex) | ~585 nm | [4] |
| J-Aggregate Emission (Em) | ~590 nm (Red/Orange) | [3][4] |
Table 2: Recommended Concentrations and Storage
| Parameter | Recommendation | Source(s) |
| Solvent | Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | [4] |
| Stock Solution Conc. | 1-5 mg/mL (1.9–9.4 mM) | [4] |
| Storage (Stock) | ≤–20°C, protected from light | [4][5] |
| Storage (Powder) | Room Temperature, protected from light | [2][9] |
| Typical Working Conc. | 2-10 µM | [6][10] |
| Incubation Time | 15-30 minutes at 37°C | [10] |
Experimental Protocols
This compound is suitable for use with live cells in suspension or adherent cultures and can be analyzed via fluorescence microscopy or flow cytometry.[2] It is not compatible with fixed cells.[2]
-
Prepare Stock Solution: Allow the this compound powder and high-quality, anhydrous DMSO to equilibrate to room temperature.[10] Prepare a 1-5 mg/mL stock solution in DMSO.[4] Mix thoroughly until all powder is dissolved.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at ≤–20°C, protected from light.[4][5] When stored correctly, the solution should be stable for several months.[4]
-
Prepare Working Solution: Immediately before use, dilute the stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., PBS) to the desired final working concentration (typically 2-10 µM).
-
Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluence. Ensure the cell monolayer is not overly dense to allow for clear imaging of individual cells.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed buffer. Add the freshly prepared this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.[10]
-
Washing (Optional but Recommended): After incubation, it is common to wash the cells once with pre-warmed medium or buffer to remove excess dye and reduce background fluorescence.[5]
-
Positive Control (Optional): To confirm the dye is responding to depolarization, treat a parallel sample of cells with a mitochondrial uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 50 µM for 5-10 minutes.[10]
-
Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with appropriate filter sets. Polarized mitochondria will exhibit punctate red-orange fluorescence, while depolarized cells will show diffuse green fluorescence.[5]
-
Cell Preparation: Prepare a single-cell suspension at a density of approximately 1 x 10⁶ cells/mL in pre-warmed culture medium.[4][11]
-
Staining: Add the this compound stock solution directly to the cell suspension to achieve the desired final concentration.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[10]
-
Positive Control: In a separate tube, induce rapid depolarization by adding an uncoupler like CCCP (50 µM final concentration) and incubate for 5-10 minutes.[10]
-
Washing: Centrifuge the cells at 400 x g for 5 minutes at room temperature.[11] Discard the supernatant and resuspend the cell pellet in 300-500 µL of fresh medium or buffer (e.g., PBS).[10][11]
-
Analysis: Analyze the samples immediately on a flow cytometer equipped with a 488 nm excitation laser.[5]
-
Collect green fluorescence in the FL1 channel (~529 nm).
-
Collect red/orange fluorescence in the FL2 channel (~590 nm).
-
Healthy, polarized cells will show high FL2 signal, while depolarized or apoptotic cells will exhibit a shift to high FL1 signal.
-
Visualizations: Diagrams and Workflows
The following diagrams illustrate the core mechanism of this compound and the general experimental workflow.
Caption: Mechanism of this compound dye action in healthy vs. depolarized mitochondria.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. Invitrogen™ this compound Dye (Mitochondrial Membrane Potential Probe), 5mg | LabMart Limited [labmartgh.com]
- 3. abpbio.com [abpbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. abpbio.com [abpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Invitrogen this compound Dye (Mitochondrial Membrane Potential Probe) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 9. Invitrogen™ this compound Dye (Mitochondrial Membrane Potential Probe) | Fisher Scientific [fishersci.ca]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem-agilent.com [chem-agilent.com]
JC-9: A Technical Guide to Detecting Apoptosis via Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of JC-9, a ratiometric fluorescent probe used to detect apoptosis by measuring changes in mitochondrial membrane potential (ΔΨm). We will delve into the underlying principles, provide detailed experimental protocols, and present quantitative data to facilitate the effective application of this powerful tool in apoptosis research and drug discovery.
The Core Mechanism: How this compound Indicates Apoptosis
This compound is a cationic carbocyanine dye that serves as a sensitive indicator of mitochondrial membrane potential.[1] Its ability to differentially fluoresce based on its concentration within the mitochondria allows for a ratiometric analysis of cell health, making it a valuable tool for distinguishing between healthy and apoptotic cells.
In healthy, non-apoptotic cells, the mitochondria maintain a high negative mitochondrial membrane potential. This electrochemical gradient drives the accumulation of the positively charged this compound dye inside the mitochondrial matrix. At these high concentrations, this compound molecules form aggregates, known as J-aggregates, which exhibit a distinct red to orange fluorescence.[1][2]
A hallmark of the early stages of apoptosis is the disruption of the mitochondrial outer membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[3][4] This leads to the collapse of the mitochondrial membrane potential. Consequently, in apoptotic cells, this compound can no longer accumulate within the mitochondria and remains in the cytoplasm in its monomeric form. These this compound monomers emit a green fluorescence.[1][5]
Therefore, the shift in fluorescence from red/orange to green provides a clear and quantifiable indicator of apoptosis. The ratio of red to green fluorescence is directly proportional to the mitochondrial membrane potential and can be used to assess the progression of apoptosis within a cell population.
Quantitative Data for this compound
For accurate and reproducible experimental design, understanding the spectral properties and other quantitative aspects of this compound is crucial. The following table summarizes key quantitative data for the this compound dye.
| Property | This compound Monomer | This compound J-Aggregate | Reference(s) |
| Form | Exists at low concentrations or in cells with low ΔΨm (apoptotic) | Forms at high concentrations in mitochondria with high ΔΨm (healthy) | [1][2] |
| Excitation Maximum | ~514 nm | Broad excitation, can be excited at ~585 nm or 488 nm | [2] |
| Emission Maximum | ~529 nm (Green) | ~590 nm (Red/Orange) | [2][6] |
| Molecular Weight | ~532 g/mol | N/A | [2] |
Signaling Pathway: The Intrinsic Pathway of Apoptosis
The collapse of the mitochondrial membrane potential, detected by this compound, is a key event in the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins.
Caption: The intrinsic apoptosis pathway leading to mitochondrial dysfunction.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound to detect apoptosis.
Fluorescence Microscopy
This protocol provides a general framework for visualizing changes in mitochondrial membrane potential in adherent cells.
Materials:
-
This compound dye stock solution (1-5 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (e.g., FITC for green, TRITC for red)
-
Chamber slides or coverslips
Procedure:
-
Cell Seeding: Seed adherent cells on chamber slides or coverslips and culture until they reach the desired confluency.
-
Induction of Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include a vehicle-treated control.
-
This compound Staining:
-
Prepare a fresh this compound working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.
-
Imaging: Mount the coverslips on a slide with a drop of mounting medium. Observe the cells under a fluorescence microscope. Healthy cells will exhibit bright red/orange mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.
Flow Cytometry
This protocol allows for the quantitative analysis of apoptosis in a cell suspension.
Materials:
-
This compound dye stock solution (1-5 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with 488 nm excitation laser and detectors for green (e.g., FL1, ~530 nm) and red (e.g., FL2, ~590 nm) fluorescence.
Procedure:
-
Cell Preparation: Induce apoptosis in a suspension cell culture or by treating adherent cells and then harvesting them by trypsinization. Include a vehicle-treated control.
-
Cell Count and Resuspension: Count the cells and resuspend them in fresh culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
This compound Staining:
-
Prepare a fresh this compound working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Add the this compound working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS.
-
Analysis: Analyze the stained cells on a flow cytometer. Healthy cells will show high red fluorescence and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for an apoptosis experiment using this compound.
Caption: A generalized workflow for detecting apoptosis using this compound.
Comparison with JC-1
JC-1 is another widely used cationic dye for measuring mitochondrial membrane potential. While both dyes operate on a similar principle of forming J-aggregates in healthy mitochondria, there are some differences to consider.
| Feature | This compound | JC-1 | Reference(s) |
| Monomer Emission | Green (~529 nm) | Green (~527 nm) | [2][7] |
| J-Aggregate Emission | Red/Orange (~590 nm) | Red/Orange (~590 nm) | [2][7] |
| Reported Characteristics | Green fluorescence is reported to be independent of membrane potential. | Green fluorescence intensity can be influenced by factors other than ΔΨm. | [5] |
| Solubility | Generally good solubility in aqueous solutions. | Can be prone to precipitation in aqueous buffers, potentially affecting results. | [8] |
The choice between this compound and JC-1 may depend on the specific experimental conditions and cell type. It is always recommended to optimize the staining protocol for the specific application.
References
- 1. abpbio.com [abpbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitrogen™ this compound Dye (Mitochondrial Membrane Potential Probe), 5mg | LabMart Limited [labmartgh.com]
- 6. abpbio.com [abpbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
JC-9 J-Aggregates: A Deep Dive into Formation and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JC-9 is a ratiometric lipophilic cationic fluorescent dye widely employed for the measurement of mitochondrial membrane potential (ΔΨm). Its ability to form J-aggregates within highly polarized mitochondria provides a sensitive and reliable method for assessing mitochondrial health and function. This technical guide delves into the core principles of this compound J-aggregate formation, providing a comprehensive overview of its photophysical properties, experimental protocols for its use, and its application in cellular signaling pathways.
The Core Principle: Concentration-Dependent J-Aggregate Formation
This compound exists in two distinct fluorescent states: a monomeric form and a J-aggregate form. The transition between these two states is dependent on the concentration of the dye, which in a cellular context, is dictated by the mitochondrial membrane potential.
-
Monomeric Form: At low concentrations, such as in the cytoplasm or within depolarized mitochondria, this compound exists as a monomer. These monomers emit a green fluorescence.[1]
-
J-Aggregate Form: In healthy, energized mitochondria with a high membrane potential (typically -140 to -180 mV), the cationic this compound dye accumulates to a critical concentration. This high localized concentration drives the self-assembly of this compound molecules into supramolecular structures known as J-aggregates.[2] These aggregates exhibit a distinct red-shifted fluorescence emission.[2][3]
This ratiometric shift from green to red fluorescence allows for a quantitative assessment of mitochondrial polarization, where a higher red-to-green fluorescence ratio indicates a higher mitochondrial membrane potential.[2]
Photophysical Properties of this compound
The distinct spectral characteristics of the monomeric and J-aggregate forms of this compound are fundamental to its application. While specific quantitative data such as molar extinction coefficient and quantum yield for this compound J-aggregates are not extensively reported in the literature, typical values for cyanine (B1664457) dye J-aggregates can be considered as a reference. J-aggregates are characterized by a sharp, red-shifted absorption band (J-band) with a high molar extinction coefficient and a small Stokes shift.[4]
| Property | This compound Monomer | This compound J-aggregate |
| Excitation Maximum (nm) | ~514 | ~585 |
| Emission Maximum (nm) | ~529 | ~590 |
| Fluorescence Color | Green | Red |
Table 1: Spectral properties of this compound monomer and J-aggregates. Data sourced from product information sheets.[1][2][3]
Experimental Protocols
In Vitro Formation and Characterization of J-Aggregates (General Protocol)
Materials:
-
This compound dye stock solution (e.g., 1-5 mg/mL in DMSO)[2]
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the aqueous buffer to achieve a range of final concentrations.
-
Incubate the solutions for a defined period to allow for aggregate formation.
-
Spectroscopic Analysis:
-
Measure the absorption spectra of each concentration using a UV-Vis spectrophotometer. The appearance of a new, red-shifted absorption band (the J-band) indicates J-aggregate formation.
-
Measure the fluorescence emission spectra using a spectrofluorometer. Excite at the monomer and J-aggregate absorption maxima to observe the corresponding green and red emissions.
-
-
Data Analysis: Plot the fluorescence intensity ratio (Red/Green) as a function of this compound concentration to determine the critical aggregation concentration.
Measurement of Mitochondrial Membrane Potential in Live Cells
1. Fluorescence Microscopy
Materials:
-
This compound stock solution (1-5 mg/mL in DMSO)[2]
-
Cell culture medium
-
Live-cell imaging microscope with appropriate filter sets
-
Positive control (e.g., CCCP or valinomycin (B1682140) to depolarize mitochondria)
-
Negative control (untreated healthy cells)
Protocol:
-
Cell Preparation: Seed cells on a suitable imaging dish or plate and allow them to adhere.
-
This compound Staining:
-
Prepare a working solution of this compound in cell culture medium. The final concentration typically ranges from 1 to 10 µM.
-
Remove the culture medium from the cells and replace it with the this compound staining solution.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.[5]
-
-
Washing (Optional): Gently wash the cells once with pre-warmed medium or buffer to remove extracellular dye aggregates.[5]
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Use a filter set for green fluorescence (e.g., FITC channel) to detect the this compound monomer.
-
Use a filter set for red fluorescence (e.g., TRITC or Texas Red channel) to detect the J-aggregates.
-
For confocal microscopy, both forms can be excited simultaneously with a 488 nm laser, with emission collected in two separate channels. The J-aggregate form can be selectively excited using a 568 nm laser.[2][3]
-
-
Analysis: Healthy cells with polarized mitochondria will exhibit bright red fluorescent mitochondria. Apoptotic or metabolically stressed cells with depolarized mitochondria will show a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cell.[2]
2. Flow Cytometry
Materials:
-
This compound stock solution (1-5 mg/mL in DMSO)[2]
-
Cell culture medium
-
Flow cytometer with 488 nm laser and detectors for green (e.g., FL1) and red (e.g., FL2) fluorescence.
-
FACS tubes
-
Positive and negative controls as described above.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension at a density of approximately 1 x 10^6 cells/mL.[3]
-
This compound Staining:
-
Add the this compound working solution to the cell suspension.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing: Centrifuge the cells and resuspend them in fresh, pre-warmed medium or buffer.
-
Flow Cytometric Analysis:
-
Data Analysis: Healthy cells will show a high FL2 signal (red fluorescence), while apoptotic or depolarized cells will exhibit a shift towards a higher FL1 signal (green fluorescence). The ratio of red to green fluorescence intensity can be used to quantify the change in mitochondrial membrane potential.
Visualization of Workflows and Principles
Application in Signaling Pathway Analysis: Apoptosis
A key application of this compound is in the study of apoptosis, or programmed cell death. A hallmark of the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane, which leads to the dissipation of the mitochondrial membrane potential. This event is tightly regulated by the Bcl-2 family of proteins.
-
Pro-apoptotic proteins (e.g., Bax, Bak) promote mitochondrial outer membrane permeabilization.
-
Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) inhibit this process.
This compound can be used to monitor the functional consequences of the interplay between these proteins. For instance, in a drug discovery context, a compound that activates pro-apoptotic pathways would be expected to cause a decrease in the red/green fluorescence ratio of this compound-stained cells, indicating mitochondrial depolarization. While this compound itself does not directly measure the activity of specific proteins, it provides a critical readout of a key downstream event in the apoptotic cascade.
Conclusion
This compound is a powerful tool for the investigation of mitochondrial health and its role in cellular processes such as apoptosis. The formation of J-aggregates in response to high mitochondrial membrane potential provides a robust and ratiometric readout that can be quantified using standard laboratory equipment. While a deeper physicochemical characterization of this compound J-aggregates would be beneficial, the existing knowledge and protocols enable its effective use in a wide range of research and drug development applications.
References
- 1. abpbio.com [abpbio.com]
- 2. abpbio.com [abpbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. J-aggregate - Wikipedia [en.wikipedia.org]
- 5. biotium.com [biotium.com]
- 6. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 7. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 8. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
The Core Principles and Applications of JC-9: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-9 is a lipophilic cationic fluorescent dye utilized in basic research to measure mitochondrial membrane potential (ΔΨm). As a ratiometric probe, this compound provides a sensitive method for detecting fluctuations in ΔΨm, a key indicator of mitochondrial health and a critical event in the early stages of apoptosis. This technical guide provides an in-depth overview of the core principles of this compound, its applications in basic research, detailed experimental protocols, and quantitative data analysis.
Core Principles of this compound
This compound operates on the principle of potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, the cationic this compound dye readily enters the mitochondria and forms aggregates, known as J-aggregates. These J-aggregates exhibit a distinct red fluorescence. Conversely, in apoptotic or metabolically stressed cells with a depolarized (lower) mitochondrial membrane potential, this compound fails to accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[1][2]
This shift in fluorescence from red to green provides a ratiometric readout of the mitochondrial membrane potential. Unlike some other mitochondrial dyes, the green fluorescence of the this compound monomer is independent of the membrane potential, which can simplify the analysis.[1][3] The ratio of red to green fluorescence intensity is directly proportional to the degree of mitochondrial polarization, allowing for a quantitative assessment of mitochondrial health and the induction of apoptosis.[4]
Key Applications in Basic Research
The primary application of this compound is the detection of mitochondrial depolarization, a hallmark of the intrinsic pathway of apoptosis.[1][2] This makes it an invaluable tool for:
-
Apoptosis Studies: Investigating the effects of various stimuli, such as drug candidates, toxins, or genetic modifications, on the induction of apoptosis.[1]
-
Drug Discovery and Toxicology: Screening compounds for their potential to induce mitochondrial toxicity or to modulate apoptotic pathways.[1]
-
Cancer Research: Studying the mechanisms of cell death in cancer cells and evaluating the efficacy of anti-cancer therapies that target mitochondrial function.
-
Neuroscience: Assessing mitochondrial dysfunction in neurodegenerative diseases.
-
Metabolic Studies: Investigating the impact of metabolic changes on mitochondrial health.[1]
This compound is compatible with multiple analytical platforms, primarily:
-
Fluorescence Microscopy: For visualizing changes in mitochondrial membrane potential at the single-cell level.[4]
-
Flow Cytometry: For high-throughput quantitative analysis of mitochondrial depolarization in a cell population.[5]
Quantitative Data Presentation
The following table summarizes the key optical and physicochemical properties of this compound, as well as typical fluorescence characteristics observed in healthy versus apoptotic cells.
| Property | Value | Reference(s) |
| Molecular Weight | 532 g/mol | [5] |
| Excitation Maximum (Monomer) | ~514 nm | [5] |
| Emission Maximum (Monomer) | ~529 nm (Green) | [5] |
| Excitation Maximum (J-aggregate) | ~585 nm | [5] |
| Emission Maximum (J-aggregate) | ~590 nm (Red) | [5] |
| Form in Healthy Cells | J-aggregates within mitochondria | [1][2] |
| Fluorescence in Healthy Cells | Punctate Red | [4] |
| Form in Apoptotic Cells | Monomers in the cytoplasm | [1][2] |
| Fluorescence in Apoptotic Cells | Diffuse Green | [4] |
| Typical Red/Green Ratio Change | A decrease in the red/green fluorescence intensity ratio indicates depolarization. | [5] |
Experimental Protocols
I. Reagent Preparation and Storage
1. This compound Stock Solution (1-5 mg/mL):
-
Dissolve 5 mg of this compound dye in 1 to 5 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. When stored properly, the stock solution is stable for several months.[4][5]
2. This compound Working Solution:
-
On the day of the experiment, dilute the this compound stock solution in the desired cell culture medium or buffer to the final working concentration.
-
The optimal working concentration can vary depending on the cell type and experimental conditions but typically ranges from 0.3 to 10 µg/mL.[4] It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell line.
II. Staining Protocol for Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass coverslips or in glass-bottom dishes and culture until they reach the desired confluency.
-
Induction of Apoptosis (if applicable): Treat cells with the desired apoptotic stimulus for the appropriate duration. Include a vehicle-treated control group.
-
Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or cell culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for detecting both green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) fluorescence.[5]
-
III. Staining Protocol for Flow Cytometry
-
Cell Preparation: Harvest cells (both adherent and suspension) and adjust the cell density to approximately 1 x 10^6 cells/mL in complete culture medium.
-
Induction of Apoptosis (if applicable): Treat cells with the desired apoptotic stimulus. Include a vehicle-treated control group.
-
Staining:
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 1-2 mL of PBS.
-
Repeat the centrifugation and wash step.
-
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% FBS).
-
Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Collect the green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and the red fluorescence in the FL2 channel (e.g., 585/42 nm bandpass filter).[5]
-
Use appropriate compensation controls to correct for spectral overlap between the green and red channels.
-
Mandatory Visualizations
References
- 1. Invitrogen™ this compound Dye (Mitochondrial Membrane Potential Probe), 5mg | LabMart Limited [labmartgh.com]
- 2. abpbio.com [abpbio.com]
- 3. Invitrogen this compound Dye (Mitochondrial Membrane Potential Probe) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 4. abpbio.com [abpbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
JC-9: A Technical Guide to a Ratiometric Probe for Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JC-9 is a cationic, lipophilic fluorescent dye designed for the sensitive measurement of mitochondrial membrane potential (ΔΨm). As a ratiometric probe, this compound offers a distinct advantage in cellular analysis by enabling comparative and quantitative assessments of mitochondrial health, largely independent of factors like mitochondrial size, shape, or density. In healthy, energized cells with high mitochondrial membrane potential, this compound accumulates within the mitochondria and forms "J-aggregates," which emit a characteristic red-orange fluorescence. Conversely, in apoptotic or metabolically stressed cells with depolarized mitochondria, the dye fails to concentrate, remaining in the cytoplasm as monomers that emit green fluorescence. This shift in fluorescence from red to green provides a robust signal for identifying mitochondrial dysfunction, making this compound a valuable tool in apoptosis studies, drug discovery, and toxicology screening.
Discovery and Development
Chemical Properties and Specifications
This compound is a cationic carbocyanine dye. Its chemical structure facilitates its passive diffusion across the plasma membrane and potential-driven accumulation within the electronegative environment of healthy mitochondria.[2]
Table 1: Quantitative Chemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₁IN₂O₂ | [3] |
| Molecular Weight | 532.37 g/mol | [2][3] |
| CAS Number | 522592-13-8 | [3] |
| Appearance | Solid | [4] |
| Solubility | DMSO (Dimethyl sulfoxide) | [2] |
| Excitation (Monomer) | ~514 nm | [2] |
| Emission (Monomer) | ~529 nm (Green) | [2] |
| Excitation (J-Aggregate) | ~585 nm | [2] |
| Emission (J-Aggregate) | ~590 nm (Red) | [2] |
| Storage Conditions | ≤–20°C, Protect from light | [4] |
Mechanism of Action: Ratiometric Sensing of ΔΨm
The utility of this compound as a probe for ΔΨm is based on its potential-dependent accumulation and concentration-dependent fluorescence shift.[4]
-
Cellular Uptake: As a lipophilic cation, this compound passively crosses the plasma membrane of live cells.
-
Mitochondrial Accumulation: In healthy cells with a high mitochondrial membrane potential (typically -150 to -180 mV), the strong negative charge inside the mitochondrial matrix drives the accumulation of the positively charged this compound dye.
-
J-Aggregate Formation: As the concentration of this compound inside the mitochondria surpasses a critical threshold, the dye molecules self-assemble into structures known as J-aggregates. These aggregates exhibit a unique spectroscopic property, shifting the fluorescence emission to the red-orange spectrum (~590 nm).[4]
-
Depolarization and Monomer Fluorescence: In apoptotic or unhealthy cells, the mitochondrial membrane potential collapses. Without the strong electrochemical gradient, this compound can no longer accumulate inside the mitochondria. It remains in the cytoplasm at a low concentration, existing in its monomeric form, which fluoresces green (~529 nm).[5][6]
-
Ratiometric Analysis: The ratio of red-to-green fluorescence intensity serves as a reliable indicator of mitochondrial polarization. A high red/green ratio signifies healthy, polarized mitochondria, while a decrease in this ratio indicates depolarization.[7]
Experimental Protocols
This compound is primarily used in live-cell assays and is not suitable for fixed cells. Protocols must be optimized for specific cell types and experimental conditions.
Protocol 1: Assessment of ΔΨm by Fluorescence Microscopy
This protocol is adapted from methodologies used in studies investigating drug-induced changes in mitochondrial health.[8]
A. Materials:
-
This compound dye stock solution (1-5 mg/mL in dry DMSO)
-
Cell culture medium (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Coverslips or glass-bottom imaging dishes
-
Positive control (e.g., FCCP or CCCP, a mitochondrial uncoupler)
-
Fluorescence microscope with filters for green (FITC) and red (TRITC) fluorescence
B. Cell Preparation:
-
Seed cells on coverslips or imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Culture cells overnight under standard conditions (37°C, 5% CO₂).
-
On the day of the experiment, treat cells with the test compound(s) for the desired duration. Include an untreated control and a positive control for depolarization (e.g., treat with 10 µM FCCP for 10-15 minutes prior to staining).
C. Staining Procedure:
-
Prepare a fresh this compound working solution by diluting the DMSO stock solution into pre-warmed cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or medium.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Aspirate the staining solution and wash the cells twice with pre-warmed PBS or medium to remove excess dye.
-
Add fresh pre-warmed medium or PBS to the cells for imaging.
D. Imaging and Analysis:
-
Immediately image the cells using a fluorescence microscope.
-
Acquire images in both the green channel (e.g., Ex/Em ~488/530 nm) and the red channel (e.g., Ex/Em ~568/590 nm).
-
In healthy cells, mitochondria will appear as bright red puncta. In apoptotic/depolarized cells, the red fluorescence will diminish, and a diffuse green fluorescence will appear in the cytoplasm.
-
For quantitative analysis, use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity in both red and green channels for selected regions of interest (individual cells or mitochondrial clusters). Calculate the red/green fluorescence intensity ratio for each condition.
Protocol 2: Assessment of ΔΨm by Flow Cytometry
This protocol is based on methods for analyzing mitochondrial health in cell suspensions.[1][5]
A. Materials:
-
This compound dye stock solution (1-5 mg/mL in dry DMSO)
-
Cell culture medium (pre-warmed to 37°C)
-
PBS or other suitable buffer
-
Flow cytometry tubes
-
Positive control (e.g., FCCP or CCCP)
-
Flow cytometer with a 488 nm excitation laser and detectors for green (e.g., FL1, ~530 nm) and red/orange (e.g., FL2, ~585 nm) fluorescence.
B. Cell Preparation:
-
Prepare a single-cell suspension. For adherent cells, detach using trypsin or a gentle cell scraper, wash, and resuspend in culture medium. For suspension cells, collect by centrifugation.
-
Adjust cell density to approximately 1 x 10⁶ cells/mL in pre-warmed medium.
-
Treat cells with the test compound(s) as required for the experiment. Include untreated and positive controls.
C. Staining Procedure:
-
Prepare a this compound working solution as described in Protocol 5.1.C.1.
-
Add the this compound working solution directly to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend in fresh PBS or medium. This wash step can reduce background fluorescence.
D. Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer immediately.
-
Excite the cells with the 488 nm laser.
-
Collect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
Set up appropriate gates on a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and select the cell population of interest.
-
Visualize the data on a two-color fluorescence dot plot (FL1 vs. FL2). Healthy cells with high ΔΨm will show high red fluorescence (upper left or upper right quadrant). Apoptotic cells with low ΔΨm will show high green fluorescence and low red fluorescence (lower right quadrant).
-
Quantify the percentage of cells in each population (healthy vs. depolarized) for each treatment condition.
Application in Drug Development and Toxicology
This compound is a critical tool for assessing the mitochondrial toxicity of candidate compounds early in the drug development pipeline.[9][10] Mitochondrial dysfunction is a common mechanism of drug-induced toxicity, particularly in the liver and heart.
A typical screening workflow involves treating a relevant cell line (e.g., HepG2 hepatocytes) with a range of concentrations of a test compound. This compound is then used to assess changes in ΔΨm. A significant decrease in the red/green fluorescence ratio indicates that the compound may be a mitochondrial toxicant, warranting further investigation.
References
- 1. Mitochondrial Subtype Identification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abpbio.com [abpbio.com]
- 5. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis and anti-melanoma effect of 3-O-prenyl glycyrrhetinic acid against B16F10 cells via induction of endoplasmic reticulum stress-mediated autophagy through ERK/AKT signaling pathway [frontiersin.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
An In-depth Technical Guide to JC-9 Localization in Healthy vs. Apoptotic Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrion stands as a central gatekeeper in the life and death of a cell. Its metabolic activity and structural integrity are paramount for cellular homeostasis. A critical indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). In the landscape of cellular analysis, the fluorescent probe JC-9 has emerged as a powerful tool for discerning the state of ΔΨm, thereby offering a window into the early stages of apoptosis. This technical guide provides a comprehensive overview of the principles and methodologies for utilizing this compound to differentiate between healthy and apoptotic cells. It delves into the underlying molecular mechanisms, offers detailed experimental protocols for fluorescence microscopy and flow cytometry, presents quantitative data for comparative analysis, and provides visual guides to the relevant signaling pathways and experimental workflows.
Introduction: The Principle of this compound as a Mitochondrial Membrane Potential Probe
This compound is a cationic carbocyanine dye that exhibits a remarkable, potential-dependent fluorescent property, making it an invaluable probe for assessing mitochondrial health.[1] In healthy, non-apoptotic cells, the inner mitochondrial membrane maintains a high electrochemical gradient, or membrane potential. This high potential drives the accumulation of the positively charged this compound molecules within the mitochondrial matrix.[2][3] As the concentration of this compound increases within the mitochondria, the molecules form aggregates, known as J-aggregates. These J-aggregates are characterized by a distinct shift in their fluorescence emission, from green to red/orange.[1][4]
Conversely, a hallmark of the early stages of apoptosis is the disruption of the mitochondrial outer membrane, an event termed Mitochondrial Outer Membrane Permeabilization (MOMP), which leads to the collapse of the mitochondrial membrane potential.[5][6] In apoptotic cells with a dissipated ΔΨm, this compound can no longer accumulate within the mitochondria. Instead, it remains in the cytoplasm in its monomeric form, which emits a green fluorescence.[1]
This ratiometric nature of this compound fluorescence—the ratio of red to green fluorescence intensity—provides a sensitive and quantitative measure of the mitochondrial membrane potential, largely independent of factors such as mitochondrial size and shape.[3] A high red/green fluorescence ratio is indicative of healthy cells with polarized mitochondria, while a low ratio signifies apoptotic cells with depolarized mitochondria.
The Intrinsic Pathway of Apoptosis and Mitochondrial Depolarization
The loss of mitochondrial membrane potential is a key event in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is triggered by a variety of intracellular stress signals, including DNA damage, growth factor withdrawal, and oxidative stress.
dot
Caption: Intrinsic apoptosis pathway leading to mitochondrial depolarization.
Quantitative Data Presentation
The ratiometric analysis of this compound fluorescence allows for a quantitative comparison of mitochondrial membrane potential between healthy and apoptotic cell populations. The following tables summarize typical fluorescence characteristics and expected ratios.
Table 1: this compound Fluorescence Properties
| Form | Localization | Excitation (nm) | Emission (nm) | Color | Cellular State |
| Monomer | Cytoplasm | ~514 | ~529 | Green | Apoptotic |
| J-aggregate | Mitochondria | ~585 | ~590 | Red/Orange | Healthy |
Data compiled from multiple sources.[2][3]
Table 2: Representative this compound Red/Green Fluorescence Ratio in Healthy vs. Apoptotic Cells
| Cell State | Red Fluorescence Intensity (Arbitrary Units) | Green Fluorescence Intensity (Arbitrary Units) | Red/Green Ratio |
| Healthy (Polarized Mitochondria) | High | Low | High |
| Apoptotic (Depolarized Mitochondria) | Low | High | Low |
This table represents a generalized trend. Specific ratios will vary depending on cell type, this compound concentration, and the instrument used. A study on isolated mitochondria showed a ~1.3-fold higher median red/green fluorescence ratio in polarized mitochondria compared to depolarized mitochondria.[4]
Experimental Protocols
Detailed and consistent protocols are crucial for obtaining reliable and reproducible results with this compound. The following sections provide step-by-step methodologies for fluorescence microscopy and flow cytometry.
General Reagent Preparation
-
This compound Stock Solution (1-5 mg/mL): Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] For example, to make a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of this compound. Vortex briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., PBS or HBSS with calcium and magnesium). The optimal final concentration should be determined empirically for each cell type but typically ranges from 0.3 to 10 µg/mL.[3]
Protocol for Fluorescence Microscopy (Adherent Cells)
-
Cell Seeding: Seed adherent cells onto glass-bottom dishes, chamber slides, or coverslips and culture until they reach the desired confluency.
-
Induction of Apoptosis: Treat the cells with the desired apoptotic stimulus for the appropriate duration. Include a vehicle-treated control group representing healthy cells.
-
Staining:
-
Aspirate the culture medium.
-
Wash the cells once with pre-warmed (37°C) PBS.
-
Add the pre-warmed this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Aspirate the this compound staining solution.
-
Wash the cells twice with pre-warmed (37°C) cell culture medium or PBS to remove excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filters.
-
Filter Sets:
-
To visualize green monomers, use a filter set appropriate for FITC (e.g., excitation ~485 nm, emission ~530 nm).[2]
-
To visualize red J-aggregates, use a filter set appropriate for TRITC or Texas Red (e.g., excitation ~535 nm, emission ~590 nm).[2]
-
For simultaneous visualization, a dual-bandpass filter can be used.[2]
-
-
Capture images of both the red and green channels for subsequent ratiometric analysis.
-
Protocol for Flow Cytometry (Suspension or Adherent Cells)
-
Cell Preparation:
-
Suspension Cells: Adjust the cell density to approximately 1 x 10^6 cells/mL in complete culture medium.
-
Adherent Cells: Gently detach the cells using trypsin or a non-enzymatic cell dissociation solution. Wash the cells once with complete culture medium to inactivate the trypsin and then resuspend them at 1 x 10^6 cells/mL.
-
-
Induction of Apoptosis: Treat the cells with the apoptotic stimulus as described for microscopy.
-
Staining:
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Aspirate the supernatant.
-
Wash the cell pellet twice with pre-warmed (37°C) PBS or a suitable flow cytometry buffer.
-
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS or flow cytometry buffer.
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Laser and Detectors:
-
Compensation: If necessary, perform compensation to correct for spectral overlap between the FL1 and FL2 channels.
-
Data Analysis: Create a dot plot of FL1 (green) versus FL2 (red) fluorescence. Healthy cells will exhibit high red and low green fluorescence, while apoptotic cells will show a shift to high green and low red fluorescence. The ratio of red to green mean fluorescence intensity can be calculated to quantify the change in mitochondrial membrane potential.
-
Mandatory Visualizations
dot
Caption: this compound fluorescence in healthy vs. apoptotic cells.
dot
Caption: General experimental workflow for this compound staining and analysis.
Conclusion
This compound is a robust and sensitive fluorescent probe for the ratiometric measurement of mitochondrial membrane potential. Its distinct fluorescence shift from red in healthy cells to green in apoptotic cells provides a clear and quantifiable indicator of mitochondrial health and the onset of apoptosis. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound in their studies. By carefully following these methodologies, it is possible to gain valuable insights into the mechanisms of cell death and the effects of various therapeutic agents on mitochondrial function.
References
- 1. abpbio.com [abpbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. abpbio.com [abpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. chem-agilent.com [chem-agilent.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JC-9 Staining in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-9 is a lipophilic cationic fluorescent dye utilized to measure mitochondrial membrane potential (ΔΨm). In healthy, non-apoptotic cells with a high mitochondrial membrane potential, this compound accumulates in the mitochondria and forms "J-aggregates," which exhibit red to orange fluorescence. In apoptotic or metabolically stressed cells with a low mitochondrial membrane potential, this compound remains in the cytoplasm as monomers and fluoresces green.[1] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing for the qualitative and quantitative assessment of mitochondrial health and apoptosis.[2][3]
This document provides a detailed protocol for using this compound to stain both adherent and suspension cells for analysis by fluorescence microscopy.
Principle of this compound Staining
The this compound dye is a ratiometric probe that exhibits a potential-dependent shift in its fluorescence emission spectrum.[2][3] In energized mitochondria with a high membrane potential (typically -140 to -180 mV), the dye accumulates and forms J-aggregates, leading to a shift in fluorescence emission from green to orange-red.[4][5] When the mitochondrial membrane potential collapses, as occurs during apoptosis or in response to mitochondrial toxins, the dye is no longer able to accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, which fluoresces green.[1] This change from red to green fluorescence is indicative of mitochondrial depolarization.
Data Presentation
Quantitative Data Summary
| Parameter | This compound Monomer | This compound J-Aggregate | Notes |
| Excitation Maximum | ~514 nm | ~585 nm | Can be excited simultaneously with a 488 nm laser line for confocal microscopy.[2][6] |
| Emission Maximum | ~529 nm (Green) | ~590 nm (Orange-Red) | Detected in FITC and TRITC/PE channels, respectively. |
| Stock Solution Conc. | 1-5 mg/mL in DMSO | 1-5 mg/mL in DMSO | Store at -20°C, protected from light.[2] |
| Working Conc. | 1-10 µg/mL | 1-10 µg/mL | Optimal concentration should be determined for each cell type. |
| Incubation Time | 15-30 minutes | 15-30 minutes | At 37°C.[7] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound dye mechanism in healthy vs. unhealthy mitochondria.
Experimental Workflow
References
Measuring Mitochondrial Membrane Potential with JC-9: A Flow Cytometry Protocol
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrion, a central organelle in cellular metabolism, maintains an electrochemical gradient across its inner membrane, known as the mitochondrial membrane potential (ΔΨm). This potential is a critical indicator of mitochondrial health and cellular viability. A decrease in ΔΨm is an early hallmark of apoptosis, or programmed cell death, and is also implicated in various pathologies and drug-induced toxicities. The JC-9 dye is a lipophilic cationic probe used for monitoring mitochondrial membrane potential in living cells via flow cytometry.[1][2]
In healthy, non-apoptotic cells with a high mitochondrial membrane potential, this compound accumulates within the mitochondria and forms "J-aggregates," which emit red fluorescence.[1][3] Conversely, in apoptotic or unhealthy cells with a low mitochondrial membrane potential, this compound remains in the cytoplasm as monomers and emits green fluorescence.[1] Consequently, the ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing for the quantitative analysis of cellular health and response to various stimuli.[1][4]
Principle of this compound Staining
The this compound dye exhibits a potential-dependent accumulation in mitochondria, leading to a shift in its fluorescence emission spectrum. In energized mitochondria with a high membrane potential, the dye concentrates and forms J-aggregates, characterized by an emission maximum at approximately 590 nm (red). When the mitochondrial membrane potential collapses, the dye disperses throughout the cell in its monomeric form, which fluoresces at around 525-530 nm (green).[1][3][5] The ratio of red to green fluorescence intensity is therefore directly proportional to the mitochondrial membrane potential and is largely independent of mitochondrial size, shape, and density.[1]
References
- 1. abpbio.com [abpbio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setting Compensation Multicolor Flow [bdbiosciences.com]
Application Notes and Protocols for JC-9 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JC-9, a ratiometric fluorescent dye, for the quantitative assessment of mitochondrial membrane potential (ΔΨm) in live cells. Adherence to the detailed protocols is crucial for obtaining accurate and reproducible results in applications such as apoptosis detection, drug screening, and cellular metabolism studies.
Principle of this compound Staining
This compound is a cationic lipophilic dye that accumulates in mitochondria in a membrane potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, this compound forms J-aggregates, which emit red fluorescence. Conversely, in apoptotic or metabolically stressed cells with a depolarized mitochondrial membrane, this compound remains in its monomeric form and emits green fluorescence.[1][2] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential, allowing for a ratiometric analysis that is largely independent of mitochondrial mass, shape, and dye loading concentration.[3]
Physicochemical and Spectral Properties of this compound
A clear understanding of this compound's properties is essential for designing and executing successful live cell imaging experiments.
| Property | Value | Reference |
| Molecular Weight | 532.37 g/mol | [3] |
| Monomer Excitation (max) | ~514 nm | [3][4] |
| Monomer Emission (max) | ~529 nm | [3][4] |
| J-aggregate Excitation (max) | ~585 nm | [3][4] |
| J-aggregate Emission (max) | ~590 nm | [3][4] |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | [4] |
Recommended this compound Working Concentrations
The optimal working concentration of this compound is cell-type dependent and requires empirical determination. The following table provides a starting point for optimization, based on available data and recommendations for the similar dye, JC-1. A cytotoxicity assay is strongly recommended to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
| Cell Type/System | Recommended Starting Concentration Range (µM) | Notes | Reference |
| Isolated Mitochondria | 10 | A specific concentration used in a study with isolated mitochondria. | [5] |
| Various Cell Lines (General) | 1 - 10 | Based on general recommendations for the analogous dye JC-1. | [6][7] |
| Primary Neurons | 1 - 5 | Lower concentrations are often preferred for sensitive primary cells to minimize toxicity. | |
| HeLa, A549, Jurkat, U2OS | 1 - 10 | Optimization is critical. Start with a gradient of concentrations (e.g., 1, 2.5, 5, 7.5, 10 µM). |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration via Cytotoxicity Assay
To ensure that the observed effects are not due to dye-induced toxicity, it is crucial to determine the maximal non-toxic concentration of this compound for your specific cell type. The Neutral Red Uptake assay is a suitable method for this purpose.
Principle: Healthy, viable cells will take up and retain the neutral red dye in their lysosomes. Damaged or dead cells will not. The amount of retained dye is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (1-5 mg/mL in DMSO)
-
Neutral Red solution (e.g., 0.33 g/L in ultrapure water)
-
DPBS (without calcium and magnesium)
-
Neutral Red Destain Solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 20 µM. Remove the overnight culture medium and replace it with the this compound containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration of your live cell imaging experiment (e.g., 2, 6, 12, or 24 hours).
-
Neutral Red Staining:
-
Observe the cells under a microscope for any morphological changes.
-
Remove the this compound containing medium and wash the cells with DPBS.
-
Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
-
Dye Extraction and Measurement:
-
Remove the Neutral Red solution and wash the cells with DPBS.
-
Add 150 µL of Neutral Red Destain Solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control. The optimal this compound concentration for live cell imaging should be the highest concentration that results in minimal to no cytotoxicity.
Protocol for Live Cell Staining and Imaging with this compound
Materials:
-
Cells cultured on a suitable imaging dish or plate
-
Complete cell culture medium
-
This compound stock solution (1-5 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope equipped with filters for green (FITC) and red (TRITC/Rhodamine) fluorescence
Procedure:
-
Preparation of this compound Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the predetermined optimal working concentration.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing (Optional but Recommended):
-
Remove the staining solution.
-
Gently wash the cells once or twice with pre-warmed PBS or HBSS to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Acquire images in both the green channel (monomers) and the red channel (J-aggregates).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in both the red and green channels for regions of interest (e.g., individual cells or mitochondrial clusters).
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of mitochondrial depolarization.
-
Signaling Pathways and Experimental Workflows
Mitochondrial Apoptosis Signaling Pathway
Changes in mitochondrial membrane potential are a key event in the intrinsic pathway of apoptosis. A variety of cellular stresses can trigger this pathway, leading to the release of pro-apoptotic factors from the mitochondria.
Caption: Mitochondrial (Intrinsic) Apoptosis Pathway.
Experimental Workflow for this compound Staining and Analysis
The following diagram outlines the logical steps for optimizing and performing a this compound live cell imaging experiment.
References
- 1. Invitrogen™ this compound Dye (Mitochondrial Membrane Potential Probe), 5mg | LabMart Limited [labmartgh.com]
- 2. abpbio.com [abpbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. abpbio.com [abpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JC-9: Preparation of Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-9 is a ratiometric, lipophilic cationic fluorescent dye used for the quantitative measurement of mitochondrial membrane potential (ΔΨm). In healthy, non-apoptotic cells, this compound accumulates in the mitochondria, driven by the high negative membrane potential. At these high concentrations, this compound forms J-aggregates, which exhibit red fluorescence (emission maximum ~590 nm). In apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, and this compound can no longer accumulate within the mitochondria. Instead, it remains in the cytoplasm as monomers, which fluoresce green (emission maximum ~529 nm).[1][2] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, independent of mitochondrial size, shape, and density. This makes this compound a valuable tool for studying apoptosis, toxicology, and mitochondrial function in drug development.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 532 g/mol | [3] |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | [2] |
| Monomer Excitation/Emission | 514/529 nm | [3] |
| J-aggregate Excitation/Emission | 585/590 nm | [3] |
Table 2: Recommended Concentrations and Storage for this compound Solutions
| Solution Type | Recommended Concentration | Recommended Storage | Stability (inferred from similar dyes) |
| Stock Solution | 1 - 5 mg/mL (1.9 - 9.4 mM) in DMSO | Aliquot and store at ≤ -20°C, protected from light. | Up to 1-6 months at -20°C.[4] Avoid repeated freeze-thaw cycles. |
| Working Solution | 1 - 15 µM in aqueous buffer or cell culture medium | Prepare fresh before each use. | Use immediately; do not store.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 5 mg/mL this compound stock solution in DMSO.
Materials:
-
This compound dye powder
-
Anhydrous or high-quality dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the this compound dye powder and DMSO to warm to room temperature before use.
-
Calculation:
-
To prepare a 5 mg/mL stock solution from a 5 mg vial of this compound, you will need 1 mL of DMSO.
-
To calculate the molar concentration: (5 mg/mL) / (532 g/mol ) * (1 g / 1000 mg) * (1000 mL / 1 L) = 9.4 mM
-
-
Reconstitution:
-
Carefully add 1 mL of DMSO to the vial containing 5 mg of this compound powder.
-
Cap the vial securely.
-
-
Dissolution:
-
Vortex the solution thoroughly until all the dye is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at ≤ -20°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution for Live Cell Imaging (Microscopy)
This protocol provides a general guideline for preparing a this compound working solution. The optimal concentration should be determined empirically for each cell type and experimental condition. A starting concentration of 5 µM is often a good starting point.
Materials:
-
This compound stock solution (e.g., 5 mg/mL or 9.4 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium or a suitable physiological buffer (e.g., HBSS)
-
Sterile tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution:
-
To prepare a 5 µM working solution from a 9.4 mM stock solution, a 1:1880 dilution is required.
-
For example, to prepare 1 mL of working solution, add approximately 0.53 µL of the 9.4 mM this compound stock solution to 1 mL of pre-warmed cell culture medium.
-
Important: Add the this compound stock solution to the medium and vortex immediately to ensure proper mixing and prevent precipitation. Do not perform serial dilutions, as this can lead to dye aggregation.[5]
-
-
Use Immediately: The this compound working solution should be used immediately after preparation. Do not store the working solution.
Protocol 3: Staining Adherent Cells for Fluorescence Microscopy
Materials:
-
Adherent cells cultured on coverslips or in imaging dishes
-
This compound working solution (prepared as in Protocol 2)
-
Pre-warmed (37°C) cell culture medium or physiological buffer
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Staining:
-
Remove the cell culture medium.
-
Add a sufficient volume of the this compound working solution to cover the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing (Optional but Recommended):
-
Aspirate the staining solution.
-
Gently wash the cells once or twice with pre-warmed cell culture medium or buffer to remove excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed medium or buffer to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Green fluorescence (Monomers): Ex/Em ~514/529 nm
-
Red fluorescence (J-aggregates): Ex/Em ~585/590 nm
-
-
Protocol 4: Staining Suspension Cells for Flow Cytometry
Materials:
-
Suspension cells
-
This compound working solution
-
Pre-warmed (37°C) cell culture medium or physiological buffer
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed medium.
-
Staining:
-
Add the this compound working solution to the cell suspension to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed medium or buffer.
-
Repeat the centrifugation and resuspension steps for a second wash.
-
-
Final Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Analysis: Analyze the cells immediately on a flow cytometer, detecting the green fluorescence in the FITC channel and the red fluorescence in the PE or a similar channel.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Intrinsic (mitochondrial) pathway of apoptosis.
References
Application Notes and Protocols for JC-9 Staining in Mammalian Cells
Measuring Mitochondrial Membrane Potential with JC-9 Dye
Introduction
This compound is a cationic lipophilic dye utilized to measure mitochondrial membrane potential (ΔΨm) in living cells.[1][2] Its accumulation within mitochondria is dependent on the electrical potential across the inner mitochondrial membrane.[1][3] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, this compound forms aggregates (J-aggregates) that emit red to orange fluorescence.[3][4] Conversely, in apoptotic or unhealthy cells with a low mitochondrial membrane potential, this compound remains in its monomeric form in the cytoplasm and emits green fluorescence.[1][3] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential, allowing for the differentiation of healthy and apoptotic cells.[5] This ratiometric analysis is a key advantage, as it is largely independent of factors like mitochondrial size, shape, and density.[5]
Principle of Detection
The this compound dye exists in two states depending on the mitochondrial membrane potential, enabling a clear distinction between healthy and apoptotic cells. In healthy cells with polarized mitochondria, the dye accumulates and forms J-aggregates, resulting in a fluorescence emission shift from green to red. In apoptotic cells, the mitochondrial membrane potential collapses, and the this compound dye remains in the cytoplasm in its monomeric form, exhibiting green fluorescence.
Quantitative Data Summary
The optimal incubation time and temperature for this compound staining can vary depending on the cell type. Below is a summary of conditions reported in the literature.
| Cell Type | This compound Concentration (µg/mL) | Incubation Temperature (°C) | Incubation Time (minutes) |
| Rat Neurons | 2.0 | 37 | 20-30 |
| Human Fibroblasts | 0.3 | 37 | 60 |
| O-2A Oligodendrocytes | 10 | 37 | Not Specified |
Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.[6][7]
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution: Prepare a 1-5 mg/mL stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[5]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C, protected from light.[5] Avoid repeated freeze-thaw cycles.[7]
2. Staining Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., chamber slides, glass-bottom dishes) and culture until they reach the desired confluency.
-
Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it in pre-warmed cell culture medium to the desired final concentration (refer to the table above or optimize for your cell type).
-
Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes, protected from light.[6][7] The optimal incubation time may vary between cell types.[6]
-
Washing: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable assay buffer.[8]
-
Imaging: Immediately image the cells using a fluorescence microscope.
3. Staining Protocol for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in cell culture medium.[5][8]
-
Preparation of Staining Solution: Prepare the this compound staining solution as described in the protocol for adherent cells.
-
Cell Staining: Add the this compound staining solution to the cell suspension.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[7][9]
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in pre-warmed PBS or an appropriate assay buffer.[8] Repeat the wash step.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
Visualization
This compound Mechanism of Action
References
- 1. abpbio.com [abpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Invitrogen™ this compound Dye (Mitochondrial Membrane Potential Probe), 5mg | LabMart Limited [labmartgh.com]
- 5. abpbio.com [abpbio.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. chem-agilent.com [chem-agilent.com]
- 9. 101.200.202.226 [101.200.202.226]
Application Notes and Protocols for JC-9 in Adherent Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-9 is a lipophilic cationic dye utilized to measure mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and a critical parameter in the study of apoptosis.[1][2] In healthy, non-apoptotic cells, this compound accumulates in the mitochondria, driven by the high membrane potential, and forms characteristic J-aggregates that emit a red fluorescence.[1][2] Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, preventing the accumulation of this compound.[1] In these cells, the dye remains in the cytoplasm in its monomeric form, exhibiting green fluorescence.[1][2] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing for the ratiometric detection of mitochondrial depolarization, a hallmark of early-stage apoptosis.[1]
These application notes provide detailed protocols for the use of this compound with adherent cell cultures for both qualitative analysis by fluorescence microscopy and quantitative analysis using a fluorescence plate reader.
Mechanism of Action and Signaling Pathway
This compound's utility in apoptosis research stems from its ability to detect the dissipation of the mitochondrial membrane potential, an early event in the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by various intracellular stimuli, such as DNA damage, growth factor withdrawal, or cytotoxic agents.
Intrinsic Apoptosis Signaling Pathway Leading to Mitochondrial Depolarization
References
Application Notes and Protocols for JC-9 Staining in Suspension Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-9 is a lipophilic cationic dye utilized to measure mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and a critical parameter in the study of apoptosis. In healthy, non-apoptotic cells, this compound accumulates in the mitochondria, driven by the high negative mitochondrial membrane potential. At high concentrations within the mitochondria, this compound forms J-aggregates, which emit a red to orange fluorescence. In apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, preventing the accumulation of this compound. Consequently, the dye remains in the cytoplasm in its monomeric form, exhibiting green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing for the discrimination of healthy and apoptotic cell populations.[1][2] This ratiometric analysis is largely independent of factors such as mitochondrial size and shape, offering a reliable method for assessing mitochondrial health.[1][2]
Principle of this compound Staining
In healthy cells with a high mitochondrial membrane potential (ΔΨm), the this compound dye enters the mitochondria and forms J-aggregates, leading to red fluorescence (emission maximum ~590 nm). When the mitochondrial membrane potential collapses, as is common in the early stages of apoptosis, this compound can no longer accumulate in the mitochondria and remains in the cytoplasm as monomers, which exhibit green fluorescence (emission maximum ~529 nm).[1] Therefore, a decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Experimental Protocols
This section provides a detailed protocol for staining suspension cells with this compound for analysis by flow cytometry.
Materials
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Suspension cells (e.g., Jurkat, K562)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Reagent Preparation
-
This compound Stock Solution (1-5 mg/mL): Dissolve the this compound dye in high-quality, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Staining Protocol for Suspension Cells (Flow Cytometry)
-
Cell Culture: Culture suspension cells to a density of approximately 1 x 10⁶ cells/mL. Ensure the cells are in the logarithmic growth phase and have high viability.
-
Induction of Apoptosis (Optional): To include a positive control for mitochondrial depolarization, treat a sample of cells with a known apoptosis-inducing agent (e.g., staurosporine) for an appropriate duration. An untreated cell sample should be run in parallel as a negative control.
-
Cell Harvesting: Transfer the desired number of cells (typically 0.5 - 1 x 10⁶ cells per sample) to a flow cytometry tube.
-
Centrifugation: Pellet the cells by centrifugation at 300-400 x g for 5 minutes at room temperature.
-
Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the cell pellet.
-
This compound Staining: Resuspend the cell pellet in pre-warmed complete culture medium or PBS containing the final working concentration of this compound (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified CO₂ incubator, protected from light.
-
Washing: After incubation, add 2 mL of PBS to each tube and centrifuge at 300-400 x g for 5 minutes at room temperature.
-
Final Resuspension: Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS for immediate analysis by flow cytometry.
Flow Cytometry Analysis
-
Excitation: Use a 488 nm laser for excitation.
-
Emission: Detect the green fluorescence of this compound monomers in the FL1 channel (e.g., 530/30 nm filter) and the red fluorescence of J-aggregates in the FL2 channel (e.g., 585/42 nm filter).
-
Compensation: Due to spectral overlap, compensation between the FL1 and FL2 channels is necessary. Use single-stained controls (healthy and apoptotic cells) to set the correct compensation.
-
Gating: Gate on the main cell population based on forward and side scatter to exclude debris and cell aggregates.
-
Data Analysis: Analyze the dot plot of red fluorescence (FL2) versus green fluorescence (FL1). Healthy cells will exhibit high red and low green fluorescence, while apoptotic cells will show a shift to high green and low red fluorescence. The percentage of cells in each quadrant can be quantified.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from this compound staining experiments.
Table 1: Flow Cytometry Data for this compound Stained Suspension Cells
| Cell Population | Green Fluorescence (FL1) - Mean Intensity | Red Fluorescence (FL2) - Mean Intensity | Red/Green Fluorescence Ratio | % of Total Gated Cells |
| Healthy (Control) | Low | High | High | >90% (Typical) |
| Apoptotic (Treated) | High | Low | Low | Varies with treatment |
Table 2: Instrument Settings for Flow Cytometry
| Parameter | Setting |
| Excitation Laser | 488 nm |
| FL1 (Green) Detector | 530/30 nm bandpass filter |
| FL2 (Red) Detector | 585/42 nm bandpass filter |
| Compensation FL1 - %FL2 | To be determined empirically |
| Compensation FL2 - %FL1 | To be determined empirically |
Visualization
Experimental Workflow for this compound Staining of Suspension Cells
Caption: Workflow for this compound staining of suspension cells.
Mitochondrial (Intrinsic) Pathway of Apoptosis
Caption: The intrinsic pathway of apoptosis.
References
Application Notes and Protocols for JC-9 Loading Buffer and Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC-9 is a lipophilic cationic fluorescent dye used for the ratiometric measurement of mitochondrial membrane potential (ΔΨm). As a sensitive indicator of mitochondrial health, this compound is a valuable tool in the study of apoptosis, toxicology, and drug efficacy. In healthy, non-apoptotic cells with a high mitochondrial membrane potential, this compound accumulates in the mitochondria and forms J-aggregates, which exhibit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, this compound remains in the cytoplasm as monomers and emits green fluorescence.[1][2] The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial depolarization, independent of factors like mitochondrial size and shape.[1]
This document provides detailed information on the composition of this compound staining solutions, preparation protocols, and methodologies for its application in fluorescence microscopy and flow cytometry.
I. Composition and Preparation of this compound Staining Solutions
It is important to note that a standardized "this compound loading buffer" with a fixed composition is not commercially available. Instead, a this compound stock solution is prepared and then diluted into a physiologically compatible buffer or cell culture medium to create a "staining solution" or "working solution." The composition of this final solution is critical for maintaining cell viability and ensuring accurate measurements.
This compound Stock Solution
The this compound dye is typically supplied as a solid. A concentrated stock solution is prepared by dissolving the dye in an anhydrous organic solvent.
| Component | Concentration | Solvent | Storage Conditions |
| This compound Dye | 1-5 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) | ≤–20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
Preparation Protocol for 1 mg/mL this compound Stock Solution:
-
Allow the vial of this compound dye to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mg/mL concentration.
-
Vortex thoroughly until the dye is completely dissolved.
-
Dispense into single-use aliquots and store at ≤–20°C, protected from light.
This compound Working Staining Solution
The this compound stock solution is diluted to a final working concentration in a suitable buffer or medium immediately before use. The optimal working concentration can vary depending on the cell type and experimental conditions and should be determined empirically.
| Component | Typical Working Concentration | Diluent |
| This compound Stock Solution | 0.3 - 10 µg/mL | Cell culture medium (with or without serum) or a balanced salt solution (e.g., HBSS). Some commercial kits provide a proprietary imaging or assay buffer.[1] |
Preparation Protocol for 2 µg/mL this compound Working Staining Solution (for 1 mL):
-
Thaw an aliquot of the this compound stock solution (1 mg/mL) at room temperature.
-
Warm 1 mL of your chosen diluent (e.g., cell culture medium) to 37°C.
-
Add 2 µL of the 1 mg/mL this compound stock solution to the 1 mL of diluent.
-
Vortex immediately and thoroughly to ensure the dye is evenly dispersed. The solution is now ready for use.
II. Experimental Protocols
The following are generalized protocols for staining cells with this compound for analysis by fluorescence microscopy and flow cytometry.
Protocol for Fluorescence Microscopy
This protocol is suitable for adherent or suspension cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound Stock Solution (1 mg/mL in DMSO)
-
Pre-warmed cell culture medium or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filters (see table below)
| Parameter | Green Monomer | Red J-Aggregate |
| Excitation (nm) | ~514 | ~585 |
| Emission (nm) | ~529 | ~590 |
Procedure:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
Prepare the this compound working staining solution at the desired concentration (e.g., 2 µg/mL) in pre-warmed cell culture medium.
-
Remove the existing culture medium from the cells.
-
Add the this compound working staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[1]
-
(Optional) Wash the cells once with pre-warmed culture medium or HBSS to remove excess dye.
-
Image the cells immediately using a fluorescence microscope. In healthy cells, mitochondria will appear as punctate red fluorescent structures. In apoptotic cells, the red fluorescence will diminish, and a diffuse green fluorescence will be observed throughout the cytoplasm.
Protocol for Flow Cytometry
This protocol is designed for cells in suspension.
Materials:
-
Suspension cells or trypsinized adherent cells
-
This compound Stock Solution (1 mg/mL in DMSO)
-
Pre-warmed cell culture medium or HBSS
-
FACS tubes
-
Flow cytometer with 488 nm excitation laser and detectors for green (e.g., FITC channel, ~530 nm) and red (e.g., PE channel, ~590 nm) fluorescence.
Procedure:
-
Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed cell culture medium.[1][3]
-
Prepare the this compound working staining solution at the desired concentration in pre-warmed cell culture medium.
-
Add the this compound working staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend in 1 mL of fresh medium or HBSS. This wash step can help to reduce background fluorescence.
-
Analyze the cells on a flow cytometer. Healthy cells will show high red fluorescence and low green fluorescence. Apoptotic cells will exhibit a shift to high green and low red fluorescence.
III. Data Presentation
Table 1: Typical this compound Staining Conditions for Different Cell Types
| Cell Type | This compound Concentration (µg/mL) | Incubation Temperature (°C) | Incubation Time (min) |
| Rat Neurons | 2.0 | 37 | 20-30 |
| Human Fibroblasts | 0.3 | 37 | 60 |
| O-2A Oligodendrocytes | 10 | 37 | 15 |
Data abstracted from research literature.[1]
Table 2: Optical Filter Recommendations for this compound Fluorescence Detection
| Component | Excitation (nm) | Emission (nm) |
| This compound Monomer (Green) | ~514 | ~529 |
| This compound J-Aggregate (Red) | ~585 | ~590 |
For simultaneous excitation in confocal microscopy or flow cytometry, a 488 nm laser can be used.[1][3]
IV. Visualizations
Caption: Principle of this compound action for mitochondrial membrane potential measurement.
Caption: Experimental workflow for measuring mitochondrial membrane potential using this compound.
References
Application Notes and Protocols for JC-9 in High-Content Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to JC-9 for High-Content Screening
This compound is a ratiometric fluorescent probe used for the quantitative assessment of mitochondrial membrane potential (ΔΨm) in live cells.[1] In healthy, non-apoptotic cells, this compound accumulates in the mitochondria and forms "J-aggregates," which emit a red fluorescence.[1] In apoptotic or metabolically stressed cells with depolarized mitochondrial membranes, this compound remains in the cytoplasm as monomers and emits a green fluorescence.[1] The ratiometric nature of this compound, determined by the ratio of red to green fluorescence intensity, provides a sensitive and reliable method for detecting mitochondrial dysfunction, making it an ideal tool for high-content screening (HCS) applications in drug discovery and toxicology.[1] This approach allows for comparative measurements of membrane potential that are independent of mitochondrial size, shape, and density.[1]
The primary application of this compound in HCS is the study of apoptosis, particularly the intrinsic pathway, which is characterized by changes in the mitochondrial outer membrane permeability.[2][3] A decrease in the red/green fluorescence intensity ratio is a key indicator of mitochondrial depolarization, an early event in the apoptotic cascade.[1]
Key Applications in High-Content Screening
-
Apoptosis and Cell Death Studies: Quantitatively assess the induction of apoptosis by screening compound libraries.
-
Drug Discovery and Development: Identify and characterize novel therapeutic agents that modulate mitochondrial function.
-
Toxicology and Safety Assessment: Evaluate the potential mitochondrial toxicity of drug candidates and environmental compounds early in the development pipeline.[4]
-
Metabolic Studies: Investigate cellular metabolic states and the effects of compounds on mitochondrial activity.
Signaling Pathway: Intrinsic Apoptosis
The loss of mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5][6][7] Pro-apoptotic Bcl-2 proteins like Bax and Bak, upon activation by apoptotic stimuli, oligomerize at the outer mitochondrial membrane, leading to the formation of pores.[5][8] This permeabilization of the mitochondrial outer membrane results in the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[5][9][10] In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of initiator caspase-9.[3][11] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[11][12][13]
Caption: Intrinsic apoptosis pathway initiated by cellular stress, leading to mitochondrial membrane potential loss and caspase activation.
Experimental Protocols for High-Content Screening with this compound
This protocol provides a general framework for a this compound based HCS assay. Note: Optimal conditions, including cell seeding density, compound treatment time, and this compound concentration and incubation time, should be empirically determined for each cell line and experimental setup.
Materials and Reagents
-
This compound dye (e.g., from Invitrogen, Thermo Fisher Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Test compounds and controls (e.g., a known apoptosis inducer like staurosporine (B1682477) or CCCP as a positive control for mitochondrial depolarization)
-
Black, clear-bottom 96- or 384-well microplates suitable for imaging
-
Hoechst 33342 or other nuclear stain (optional, for cell segmentation)
Stock Solution Preparation
-
This compound Stock Solution (1-5 mg/mL): Dissolve this compound powder in anhydrous DMSO to a concentration of 1-5 mg/mL.[14] Mix thoroughly by vortexing.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[1]
High-Content Screening Workflow Diagram
Caption: A typical high-content screening workflow using the this compound probe.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a black, clear-bottom 96- or 384-well plate at a predetermined optimal density. For many adherent cell lines, a density of 3,000-10,000 cells per well in a 96-well plate is a good starting point.[15]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in the appropriate cell culture medium.
-
Carefully remove the medium from the cell plate and add the compound-containing medium to the respective wells.
-
Include wells with vehicle control (e.g., DMSO at the same final concentration as the test compounds) and a positive control for apoptosis induction (e.g., staurosporine).
-
Incubate the plate for the desired treatment period (e.g., 6, 12, 24, or 48 hours).
-
-
This compound Staining:
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the range of 1-10 µM; optimization is recommended).
-
At the end of the compound incubation period, carefully add the this compound working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.[16]
-
(Optional) For some cell lines or imaging systems, washing the cells once or twice with pre-warmed PBS or culture medium after incubation may reduce background fluorescence.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Use appropriate filter sets for detecting the green (monomer) and red (J-aggregate) fluorescence of this compound.
-
If a nuclear stain is used, acquire images in the appropriate channel (e.g., DAPI filter set for Hoechst 33342).
-
Ensure that the image acquisition settings (e.g., exposure time, gain) are optimized to avoid signal saturation and are kept constant across all wells of a plate.
-
Plate Layout and Controls
A robust plate layout is crucial for reliable HCS data.
-
Negative Control: Cells treated with vehicle (e.g., DMSO) only. This represents the baseline mitochondrial membrane potential.
-
Positive Control: Cells treated with a known inducer of mitochondrial depolarization (e.g., CCCP) or apoptosis (e.g., staurosporine). This defines the maximum response.
-
Edge Wells: It is recommended to fill the outer wells of the plate with PBS or medium to minimize edge effects. If experimental wells are used on the edge, their data should be carefully scrutinized for any plate-wide gradients.
Data Presentation and Analysis
Quantitative Data Summary
The primary output of a this compound HCS assay is the ratio of red to green fluorescence intensity per cell or per well. This ratiometric data can be used to generate dose-response curves and calculate parameters such as IC50 values.
Table 1: Example IC50 Values for a Panel of Test Compounds in a this compound Apoptosis Assay
| Compound ID | Target | IC50 (µM) - Mitochondrial Depolarization |
| Compound A | Kinase X | 2.5 |
| Compound B | Protease Y | > 50 |
| Compound C | Ion Channel Z | 15.2 |
| Staurosporine | Pan-Kinase Inhibitor | 0.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Assay Quality Control
The quality and reliability of an HCS assay can be assessed using the Z'-factor, which is calculated from the signals of the positive and negative controls.
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Table 2: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z'-factor of 0.5 or greater is generally considered suitable for high-throughput screening.[17][18]
High-Content Screening Data Analysis Pipeline
-
Image Pre-processing: Correct for uneven illumination (flat-field correction) and background subtraction.
-
Image Segmentation:
-
Nuclei Segmentation: If a nuclear stain is used, identify individual nuclei based on their fluorescence signal.
-
Cell Segmentation: Define the boundaries of each cell, often by expanding a region around the identified nuclei.
-
-
Feature Extraction: For each identified cell, measure the fluorescence intensity in both the red and green channels.
-
Ratiometric Calculation: For each cell, calculate the ratio of the red fluorescence intensity to the green fluorescence intensity.
-
Data Aggregation: Calculate the average red/green ratio for all cells within a well.
-
Normalization: Normalize the data, for example, to the vehicle control wells on each plate.
-
Dose-Response Analysis: For compound screens, plot the normalized red/green ratio against the compound concentration and fit a dose-response curve to determine IC50 values.
-
Hit Identification: Identify "hits" based on a predefined threshold for the reduction in the red/green ratio.
-
Hit Validation: Confirmed hits should be re-tested and further validated using orthogonal assays.[19][20][21]
References
- 1. abpbio.com [abpbio.com]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 family proteins and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Caspase-3 Activation Correlates With the Initial Mitochondrial Membrane Depolarization in Neonatal Cerebellar Granule Neurons [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. High-content screening of mitochondrial polarization in neural cells derived from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem-agilent.com [chem-agilent.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 21. transmedchem.com [transmedchem.com]
Troubleshooting & Optimization
JC-9 Staining Troubleshooting and Technical Support Center
Welcome to the technical support center for JC-9 staining. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and background issues encountered during the use of this compound, a ratiometric mitochondrial membrane potential probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to measure mitochondrial membrane potential?
This compound is a cationic carbocyanine dye used to measure mitochondrial membrane potential (ΔΨm).[1][2] Its mechanism relies on its potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, this compound forms "J-aggregates" that emit red fluorescence (~590 nm).[1][3] In apoptotic or unhealthy cells with low ΔΨm, this compound remains in its monomeric form in the cytoplasm, emitting green fluorescence (~529 nm).[1][3] Therefore, a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[1] This ratiometric measurement provides a more reliable indication of ΔΨm compared to single-wavelength dyes, as it is less affected by factors like mitochondrial size, shape, and density.[1]
Q2: I am observing high green fluorescence in my healthy control cells. What could be the cause?
High green fluorescence in control cells can indicate a few issues:
-
Suboptimal Cell Health: The cells, even in the control group, might be experiencing stress or are unhealthy, leading to a baseline level of mitochondrial depolarization. Ensure optimal cell culture conditions.
-
Incorrect Dye Concentration: Using a this compound concentration that is too high can lead to excessive monomeric dye in the cytoplasm. It is crucial to titrate the dye to find the optimal concentration for your specific cell type.[4]
-
Over-staining: Prolonged incubation times can also contribute to non-specific staining. Optimize the incubation period for your experiment.[4]
-
Cell Density: High cell density can lead to nutrient depletion and hypoxia, causing stress and mitochondrial depolarization. It is recommended to have cells at no more than 80% confluency for visualization.[5]
Q3: My red fluorescent signal (J-aggregates) is very weak or absent, even in healthy cells. What should I do?
A weak or absent red signal suggests that J-aggregates are not forming properly. Here are some troubleshooting steps:
-
Verify Cell Health: Ensure your cells are healthy and metabolically active.
-
Optimize Dye Concentration: A low concentration of this compound may not be sufficient to form J-aggregates within the mitochondria. Consider increasing the concentration within the recommended range.
-
Check Excitation/Emission Settings: Ensure you are using the correct filter sets for detecting both the green monomer (FITC filter sets, Ex/Em ~485/535 nm) and the red J-aggregate (rhodamine filter sets, Ex/Em ~540/570 nm).[5]
-
Immediate Analysis: Analyze the samples immediately after staining. The dye can leak out of the cells over time, leading to a diminished signal.[6]
-
Avoid Photobleaching: this compound is susceptible to photobleaching. Minimize exposure to the excitation light source.[7] Use lower illumination power and shorter exposure times.
Q4: I am seeing a lot of background fluorescence outside of my cells. How can I reduce this?
Extracellular background fluorescence can obscure the signal from your cells. To reduce it:
-
Thorough Washing: Ensure adequate washing steps after this compound incubation to remove any unbound dye.[1] Using a buffer containing a low concentration of detergent can sometimes help.[8]
-
Use of Background Suppressors: Consider using a background suppressor reagent if the problem persists.[9]
-
Control for Autofluorescence: Unstained cells should be used as a control to determine the level of natural cellular autofluorescence.[10]
-
Turn Off Room Lights: Ambient light can contribute to background noise in fluorescence microscopy. It's best to work in a dark environment.[11]
Q5: I observe punctate red staining, but also diffuse red staining in the cytoplasm. What does this mean?
While punctate red staining is characteristic of J-aggregates within mitochondria, diffuse red staining in the cytoplasm is an artifact. This can be caused by:
-
Dye Aggregation Before Cellular Uptake: this compound has a tendency to form aggregates in aqueous solutions.[5] If the dye aggregates before entering the cells, it can lead to non-specific staining. Ensure the this compound staining solution is well-mixed and free of particles.
-
High Dye Concentration: An excessively high concentration of this compound can lead to the formation of aggregates outside the mitochondria.
Q6: Can I fix my cells after this compound staining?
No, this compound is a membrane potential-sensitive dye and requires live cells with active mitochondria to function correctly. Fixation will disrupt the mitochondrial membrane potential, leading to the loss of the differential staining pattern.[12] Therefore, analysis should be performed on live cells immediately after staining.[12]
Troubleshooting Guides
Issue 1: High Background Staining
| Potential Cause | Recommended Solution |
| Excess unbound dye | Increase the number and duration of wash steps after incubation. Consider adding a low concentration of a gentle detergent to the wash buffer.[8] |
| Dye precipitation | Prepare the this compound staining solution fresh and ensure it is completely dissolved.[5] Centrifuge the staining solution at low speed to pellet any aggregates before adding to cells. |
| Cellular autofluorescence | Image an unstained sample using the same settings to determine the contribution of autofluorescence. If high, consider using a different cell line or media with lower autofluorescence. |
| Contaminated media or buffers | Use fresh, sterile, and high-purity reagents and media for all steps of the experiment. |
| Ambient light interference | Perform all microscopy in a darkened room.[11] |
Issue 2: Weak or No J-Aggregate (Red) Signal
| Potential Cause | Recommended Solution |
| Low mitochondrial membrane potential | Use a positive control of healthy, actively respiring cells. If the issue persists across all samples, check cell culture conditions for stressors. |
| Suboptimal dye concentration | Titrate the this compound concentration. Start with the recommended concentration and perform a dose-response experiment to find the optimal concentration for your cell type.[4] |
| Incorrect filter sets | Verify that the excitation and emission filters on the microscope or flow cytometer are appropriate for detecting J-aggregates (Ex/Em ~585/590 nm).[1][3] |
| Photobleaching | Minimize light exposure. Use the lowest possible laser power and exposure time. Acquire images promptly after focusing. |
| Dye leakage from cells | Analyze samples immediately after the final wash step.[6] |
Experimental Protocols
Standard this compound Staining Protocol for Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or appropriate imaging plates to be no more than 80% confluent at the time of staining.[5]
-
Prepare this compound Staining Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 1-5 mg/mL).[1]
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM, but should be optimized).
-
Ensure the solution is thoroughly mixed to prevent dye aggregation.[5]
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate at 37°C in a CO2 incubator for 15-30 minutes.[5]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or cell culture medium.[1]
-
-
Imaging:
Quantitative Data Summary
| Parameter | This compound Monomer | This compound J-Aggregate | Reference |
| Excitation (approx.) | 514 nm | 585 nm | [1][3] |
| Emission (approx.) | 529 nm | 590 nm | [1][3] |
| Appearance | Diffuse Green | Punctate Red/Orange | [1] |
| Mitochondrial State | Depolarized (Low ΔΨm) | Polarized (High ΔΨm) | [1] |
| Typical Experimental Parameters | Value | Reference |
| Stock Solution Concentration | 1-5 mg/mL in DMSO | [1][3] |
| Working Concentration | 1-10 µM (cell-type dependent) | |
| Incubation Time | 15-30 minutes | [5] |
| Incubation Temperature | 37°C | [5] |
| Cell Density for Flow Cytometry | ~1 x 10^6 cells/mL | [3] |
Visual Guides
Caption: this compound mechanism of action for mitochondrial membrane potential assessment.
Caption: A logical workflow for troubleshooting common this compound staining issues.
References
- 1. abpbio.com [abpbio.com]
- 2. abpbio.com [abpbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chem-agilent.com [chem-agilent.com]
- 7. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 9. This compound Dye (Mitochondrial Membrane Potential Probe) - FAQs [thermofisher.com]
- 10. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 11. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 12. JC-1 Experiment Common Questions and Solutions [elabscience.com]
JC-9 Technical Support Center: Optimizing Red/Green Fluorescence Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JC-9 dye to measure mitochondrial membrane potential. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a lipophilic cationic dye used to measure mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, this compound enters the mitochondria and forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, this compound remains in the cytoplasm as monomers and emits green fluorescence.[1][2] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio is an indicator of mitochondrial depolarization, an early event in apoptosis.[1][3]
Q2: What is the difference between the red and green fluorescence of this compound?
-
Red Fluorescence: Indicates high mitochondrial membrane potential. It results from the formation of "J-aggregates" of the this compound dye within healthy, energized mitochondria.[1][3]
-
Green Fluorescence: Indicates low mitochondrial membrane potential. It is emitted by the monomeric form of this compound, which resides in the cytoplasm when the mitochondrial membrane is depolarized.[1][2] Of note, the green fluorescence of this compound is considered to be largely independent of the membrane potential.[4][5]
Q3: Can I use this compound on fixed cells?
No, this compound is intended for use in live cells. The accumulation of this compound in mitochondria is an active process that depends on the mitochondrial membrane potential, which is lost upon cell fixation.
Q4: How should I store the this compound dye?
This compound dye should be stored at 2-8°C and protected from light.[1] Stock solutions are typically prepared in DMSO and can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1][6]
Troubleshooting Guides
This section addresses common issues encountered during this compound staining experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Red Signal | 1. Cells are unhealthy or apoptotic. 2. This compound concentration is too low. 3. Incubation time is too short. 4. Mitochondrial membrane potential has been dissipated by experimental conditions. | 1. Use healthy, actively growing cells as a positive control. Use a known apoptosis inducer (e.g., CCCP or valinomycin) as a negative control for the red signal. 2. Optimize the this compound concentration. Titrate the dye concentration to find the optimal level for your cell type (see table below for starting recommendations). 3. Increase the incubation time. Optimal times can vary between cell types. 4. Ensure your experimental reagents are not affecting mitochondrial health. |
| High Green Background | 1. This compound concentration is too high. 2. Excessive dye is present outside the cells. 3. Cells are unhealthy, leading to a large population with depolarized mitochondria. | 1. Reduce the this compound concentration. 2. Ensure proper washing of cells after this compound incubation to remove extracellular dye. Consider using a background suppressor.[7] 3. Check cell viability using a method like Trypan Blue exclusion. Ensure your control cells are healthy. |
| Signal Fades Quickly (Photobleaching) | 1. Excessive exposure to excitation light. 2. Imaging settings are too harsh. | 1. Minimize the exposure of stained cells to light. 2. Reduce the intensity of the excitation light and the exposure time. Use a more sensitive camera if available.[8] |
| Inconsistent Results | 1. Variation in cell density. 2. Inconsistent incubation times or temperatures. 3. Instability of the this compound working solution. | 1. Ensure consistent cell seeding density for all experiments. 2. Standardize all incubation parameters. 3. Prepare fresh this compound working solution for each experiment. |
Quantitative Data Summary
Recommended this compound Staining Parameters for Different Cell Lines
Disclaimer: Specific optimal conditions for this compound are not widely published. The following recommendations are based on protocols for the similar and more extensively documented dye, JC-1, and should be used as a starting point for optimization.
| Cell Line | Cell Type | This compound Concentration (µM) | Incubation Time (minutes) |
| Jurkat | Human T lymphocyte | 1 - 5 | 15 - 30 |
| HeLa | Human cervical cancer | 2 - 10 | 20 - 40 |
| SH-SY5Y | Human neuroblastoma | 1 - 5 | 15 - 30 |
| Primary Neurons | Rodent | 0.5 - 2 | 10 - 20 |
| HUVEC | Human umbilical vein endothelial | 2 - 5 | 20 - 30 |
Interpretation of this compound Red/Green Fluorescence Ratio
| Cell State | Mitochondrial Membrane Potential (ΔΨm) | Expected Fluorescence | Red/Green Ratio |
| Healthy | High / Polarized | Predominantly red, punctate mitochondrial staining | High |
| Apoptotic | Low / Depolarized | Predominantly green, diffuse cytoplasmic staining | Low |
| Necrotic | Very Low / Collapsed | Primarily green, with potential loss of overall fluorescence | Very Low |
Experimental Protocols
Preparation of this compound Staining Solution
-
Prepare a 1-5 mg/mL this compound stock solution in high-quality, anhydrous DMSO. This corresponds to a concentration of approximately 1.9-9.4 mM.[6]
-
Vortex thoroughly to dissolve the dye.
-
For a working solution, dilute the stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration (typically 1-10 µM). It is crucial to add the stock solution to the medium while vortexing to prevent precipitation of the dye.
-
Use the working solution immediately.
Staining of Adherent Cells
-
Seed cells in a suitable culture vessel (e.g., chambered coverglass, 96-well plate) and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with pre-warmed culture medium or PBS.
-
Add fresh pre-warmed medium or buffer for imaging.
-
Proceed immediately to analysis by fluorescence microscopy.
Staining of Suspension Cells
-
Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed culture medium.
-
Add the freshly prepared this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Remove the supernatant and resuspend the cell pellet in pre-warmed culture medium or PBS.
-
Repeat the wash step (centrifugation and resuspension) twice.
-
After the final wash, resuspend the cells in a suitable volume for analysis by flow cytometry or fluorescence microscopy.
Analysis by Fluorescence Microscopy
-
Filter Sets: Use a fluorescence microscope equipped with filter sets appropriate for detecting both green and red fluorescence.
-
Green (Monomers): Excitation ~485 nm, Emission ~530 nm.
-
Red (J-aggregates): Excitation ~585 nm, Emission ~590 nm.[6]
-
-
Image Acquisition: Acquire images in both the green and red channels. Healthy cells will exhibit bright red punctate staining in the mitochondria, while apoptotic cells will show diffuse green fluorescence.
-
Ratio Analysis: Use image analysis software to quantify the fluorescence intensity in both channels and calculate the red/green ratio for individual cells or cell populations.
Analysis by Flow Cytometry
-
Excitation and Emission: Use a flow cytometer with a 488 nm laser for excitation. The green fluorescence (monomers) can be detected in the FL1 channel (e.g., FITC channel), and the red fluorescence (J-aggregates) can be detected in the FL2 channel (e.g., PE channel).[6]
-
Compensation: Proper compensation is crucial to correct for spectral overlap between the green and red emission spectra. Use single-stained controls (healthy cells for red and CCCP-treated cells for green) to set up the compensation.
-
Data Analysis: Create a dot plot of red fluorescence (FL2) versus green fluorescence (FL1). Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit low red and high green fluorescence. The shift in the cell population from high red to high green indicates mitochondrial depolarization.
Visualizations
Caption: Experimental workflow for this compound staining and analysis.
Caption: Troubleshooting decision tree for this compound staining issues.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. abpbio.com [abpbio.com]
- 2. abpbio.com [abpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Invitrogen™ this compound Dye (Mitochondrial Membrane Potential Probe) | Fisher Scientific [fishersci.ca]
- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound Dye (Mitochondrial Membrane Potential Probe) - FAQs [thermofisher.com]
- 8. journals.biologists.com [journals.biologists.com]
Technical Support Center: Assessing Cytotoxicity in Long-Term Experiments with JC-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JC-9 dye for assessing cytotoxicity in long-term experiments. It addresses common issues, offers troubleshooting solutions, and provides detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cytotoxicity assessment?
A1: this compound is a fluorescent cationic dye used to measure mitochondrial membrane potential (ΔΨm). In healthy, non-apoptotic cells, this compound accumulates in the mitochondria, forming "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with decreased ΔΨm, this compound remains in the cytoplasm as monomers and emits green fluorescence.[1][2] The ratio of red to green fluorescence provides a sensitive indicator of cell health and can be used to quantify cytotoxicity.[3]
Q2: Is this compound itself toxic to cells in long-term experiments?
A2: While this compound is a vital tool, like many fluorescent dyes, it can exhibit some level of cytotoxicity, especially during long-term exposure.[4] Potential issues include phototoxicity, where the dye generates reactive oxygen species upon excitation with light, leading to cell damage.[5][6][7] It is crucial to use the lowest effective concentration of this compound and minimize light exposure to mitigate these effects.
Q3: What is the difference between this compound and JC-1?
A3: Both this compound and JC-1 are used to measure mitochondrial membrane potential and function on a similar principle of forming J-aggregates in healthy mitochondria.[1] JC-1 is more widely cited in the literature for apoptosis studies.[1] The choice between them may depend on the specific cell type, experimental conditions, and the filter sets available on your fluorescence microscope or plate reader.
Q4: Can I use this compound for high-throughput screening of compound libraries?
A4: Yes, the ratiometric nature of this compound makes it suitable for high-throughput screening (HTS) of compound libraries for cytotoxic effects. The assay can be adapted to a microplate format for automated reading and analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Excess dye in the medium.- Serum or phenol (B47542) red in the medium interfering with the signal. | - Wash cells with phosphate-buffered saline (PBS) or serum-free medium after staining.- Use a medium without phenol red for the final reading. |
| Weak or no red fluorescence in healthy control cells | - Suboptimal this compound concentration.- Cells are not healthy.- Incorrect filter sets on the microscope or plate reader. | - Titrate the this compound concentration to determine the optimal level for your cell line.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Verify that the excitation and emission wavelengths for J-aggregates (red) are correctly set. |
| Increased green fluorescence in control cells over time | - Phototoxicity from repeated imaging.- Natural degradation of this compound in the culture medium.- Gradual decline in cell health in long-term culture. | - Minimize light exposure by reducing the frequency and duration of imaging.- Prepare fresh this compound staining solution for each time point if possible.- Ensure optimal cell culture conditions, including regular media changes and appropriate cell density. |
| Inconsistent results between wells or experiments | - Uneven cell seeding.- Pipetting errors.- Variation in incubation times. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Standardize all incubation times precisely. |
| Cell death observed in negative control wells | - this compound dye toxicity.- Contamination of cell culture. | - Reduce this compound concentration or the duration of exposure.- Perform a toxicity control experiment with this compound alone.- Regularly check for microbial contamination. |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assay Using this compound Staining
This protocol outlines a method for assessing the cytotoxicity of a test compound on adherent cells over a 72-hour period using this compound dye.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable vehicle, e.g., DMSO)
-
This compound dye stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Remove the medium from the wells and add the medium containing the test compound. Include vehicle-only controls.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
This compound Staining (at each time point):
-
Prepare a fresh this compound working solution (e.g., 1-10 µM in complete medium). The optimal concentration should be determined empirically for each cell line.
-
Remove the compound-containing medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the this compound working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, remove the this compound staining solution.
-
Wash the cells twice with warm PBS.
-
Add fresh, pre-warmed PBS or phenol red-free medium to each well.
-
Measure the fluorescence using a microplate reader or capture images with a fluorescence microscope.
-
Green monomers: Excitation ~485 nm, Emission ~530 nm.
-
Red J-aggregates: Excitation ~560 nm, Emission ~595 nm.
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each well.
-
Normalize the ratios of treated cells to the vehicle-only control cells.
-
A decrease in the red/green ratio indicates a loss of mitochondrial membrane potential and, therefore, cytotoxicity.
-
Data Presentation
Table 1: Example Data for a 72-Hour Cytotoxicity Assay
| Compound Concentration (µM) | Red/Green Fluorescence Ratio (24h) | Red/Green Fluorescence Ratio (48h) | Red/Green Fluorescence Ratio (72h) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 1 | 0.95 | 0.88 | 0.75 |
| 10 | 0.72 | 0.55 | 0.31 |
| 50 | 0.41 | 0.23 | 0.12 |
| 100 | 0.15 | 0.08 | 0.05 |
Mandatory Visualizations
Caption: Experimental workflow for long-term cytotoxicity assessment using this compound.
Caption: this compound mechanism for detecting mitochondrial membrane potential changes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. abpbio.com [abpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
common issues with JC-9 dye aggregation and precipitation
Welcome to the technical support center for the JC-9 dye. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to this compound dye aggregation and precipitation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cationic, lipophilic fluorescent dye used to measure mitochondrial membrane potential (ΔΨm). In healthy, non-apoptotic cells with a high mitochondrial membrane potential, this compound accumulates in the mitochondria and forms complexes known as J-aggregates, which emit a red-to-orange fluorescence (~590 nm).[1][2][3][4] In apoptotic or unhealthy cells with a low ΔΨm, this compound cannot accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, which emits a green fluorescence (~529 nm).[1][2][3][4] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[4]
Q2: I see particles or a precipitate in my this compound working solution. What is the cause?
Precipitation is a common issue with cationic dyes like this compound and its relative JC-1.[1][5] This occurs because the dye is hydrophobic and has limited solubility in aqueous buffers and cell culture media.[6] When the concentrated DMSO stock solution is diluted, the dye can rapidly come out of solution and form aggregates or visible precipitates if not mixed properly.[1][7]
Q3: Can I use a this compound solution that has a visible precipitate?
It is not recommended. Using a solution with precipitated dye can lead to several problems, including:
-
Uneven Staining: Precipitate can stick to cells and glassware, causing patchy and non-specific fluorescence.[5][7]
-
Inaccurate Quantification: The actual concentration of the dye in the solution will be lower than intended, leading to weak signals and unreliable results.
-
Cellular Artifacts: Large aggregates of the dye can be misinterpreted as J-aggregates within the mitochondria, leading to false-positive results.[8]
Q4: How should I properly store my this compound dye?
Proper storage is crucial to maintain the dye's performance and prevent degradation or precipitation.
| Parameter | Recommendation |
| Form | Lyophilized Powder |
| Storage Temperature | -20°C, protected from light and moisture.[4] |
| Stock Solution Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO).[2][4] |
| Stock Solution Conc. | 1-5 mg/mL (corresponds to 1.9–9.4 mM).[2][4] |
| Stock Solution Storage | Aliquot into single-use volumes and store at ≤–20°C. Avoid repeated freeze-thaw cycles.[4][9] |
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter with this compound dye aggregation and precipitation.
Issue 1: Precipitate Forms When Preparing the Working Solution
This is the most common issue. The key is to avoid localized high concentrations of the dye during dilution.
Root Cause: Rapid aggregation of the hydrophobic dye upon contact with the aqueous buffer.
Solutions:
-
Correct Dilution Method: The order and method of mixing are critical. Follow the workflow below for best results.[1][7]
-
Pre-warm the Buffer: Use cell culture medium or buffer that has been pre-warmed to 37°C. This can help improve solubility.[1][10]
-
Vortex Immediately: After adding the buffer to the dye stock, vortex the solution immediately and vigorously to ensure rapid and homogeneous mixing.[1][7]
-
Use Immediately: The working solution is not stable for long periods. Prepare it fresh immediately before use.[1][10]
Caption: Workflow for preparing this compound working solution to minimize precipitation.
Issue 2: My Working Solution is Already Precipitated. Can I Salvage It?
If you have already prepared a solution and see a precipitate, you can attempt to redissolve it, but it is always preferable to prepare it correctly from the start.
Root Cause: Aggregates have already formed due to suboptimal mixing or standing for too long.
Solutions:
-
Sonication: Place the tube containing the precipitated solution in a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up the aggregates. A probe sonicator can also be used for a very short duration.[5][7]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath while vortexing.[11]
-
Filtration (Last Resort): If sonication and warming fail, you can filter the solution through a 0.2 or 0.4 µm syringe filter to remove the precipitate.[9] Note: This will remove the aggregated dye and therefore lower the effective concentration of your working solution.
Issue 3: I Have Followed the Protocol, but Still Get High Background or Patchy Staining.
This may indicate the presence of microscopic aggregates or non-specific binding.
Caption: Troubleshooting flowchart for high background or patchy this compound staining.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a detailed methodology for preparing this compound solutions to minimize aggregation.
Materials:
-
This compound Dye (lyophilized powder)
-
Anhydrous DMSO
-
Physiological buffer or cell culture medium (e.g., HBSS or DMEM), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
1. Preparation of this compound Stock Solution (e.g., 2 mM): a. Allow the vial of lyophilized this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[12] b. Reconstitute the this compound powder in anhydrous DMSO to a final concentration of 1-5 mg/mL or a molar concentration of 2-10 mM.[2][9] For example, add 266 µL of DMSO to 1 mg of this compound (MW ~532 g/mol ) to get a ~5 mM stock solution. c. Mix by vortexing until the dye is completely dissolved.[12] d. Aliquot the stock solution into small, single-use volumes in tightly sealed tubes. Store at -20°C, protected from light.
2. Preparation of this compound Working Solution (e.g., 5 µM): a. Thaw a single aliquot of the this compound DMSO stock solution at room temperature. b. In a new, empty microcentrifuge tube, add the required volume of the DMSO stock solution. For example, to make 1 mL of 5 µM solution from a 2 mM stock, you would add 2.5 µL of the stock solution to the empty tube. c. Rapidly add 1 mL of pre-warmed (37°C) physiological buffer or cell culture medium to the tube containing the DMSO stock. d. Immediately cap the tube and vortex vigorously for 10-15 seconds. e. Use the working solution without delay. Do not store the aqueous working solution.[1]
References
- 1. biotium.com [biotium.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. abpbio.com [abpbio.com]
- 4. abpbio.com [abpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 7. researchgate.net [researchgate.net]
- 8. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. JC-1 MitoMP Detection Kit MT09 manual | DOJINDO [dojindo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
reducing high background fluorescence with JC-9
Welcome to the technical support center for the JC-9 mitochondrial membrane potential probe. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence and optimize their experimental workflow.
Troubleshooting Guide: High Background Fluorescence with this compound
High background fluorescence can obscure the specific signal from this compound, leading to inaccurate measurements of mitochondrial membrane potential. This guide provides a systematic approach to identifying and mitigating the common causes of high background.
Issue 1: Autofluorescence from Cells or Media
Autofluorescence is the natural fluorescence emitted by cellular components (e.g., NADH, riboflavin) and media constituents (e.g., phenol (B47542) red, serum).
Identification:
-
Image an unstained sample of your cells in the same media using the same filter sets as your this compound stained samples. The fluorescence observed is the baseline autofluorescence.
Solutions:
| Solution | Description |
| Use Phenol Red-Free Media | Phenol red is a common source of background fluorescence. Switch to a phenol red-free formulation for the duration of the experiment. |
| Reduce or Eliminate Serum | Serum can contribute to background fluorescence. If possible, reduce the serum concentration or use a serum-free medium during the staining and imaging steps. |
| Use a Background Suppressor | Commercial background suppressors can be added to the imaging medium to quench autofluorescence. |
| Select Appropriate Optical Filters | Use narrow bandpass filters that are specific for the excitation and emission spectra of this compound monomers and J-aggregates to minimize the collection of autofluorescence. |
| Perform Background Subtraction | Acquire an image of an unstained control and use image analysis software to subtract the background fluorescence from the this compound stained images. |
Issue 2: Non-Specific Binding of this compound
This compound is a cationic dye that can non-specifically bind to other cellular components, leading to diffuse background fluorescence.
Identification:
-
High, diffuse green fluorescence throughout the cell, not localized to mitochondria, even in healthy, non-apoptotic cells.
Solutions:
| Solution | Description |
| Optimize this compound Concentration | High concentrations of this compound can lead to non-specific binding. Perform a concentration titration to determine the lowest concentration that provides a robust signal-to-noise ratio. A typical starting range is 1-10 µM. |
| Optimize Incubation Time | Both insufficient and excessive incubation times can lead to high background. Optimize the incubation time (typically 15-30 minutes) to allow for mitochondrial uptake without excessive non-specific binding. |
| Thorough Washing | Inadequate washing after staining will leave residual unbound dye. Wash the cells 2-3 times with a suitable buffer (e.g., PBS or HBSS) after incubation with this compound. |
Issue 3: Presence of Dead Cells and Debris
Dead cells often exhibit increased autofluorescence and can non-specifically retain fluorescent dyes, contributing significantly to background signal.
Identification:
-
Bright, non-specific staining in a subpopulation of cells that may also show morphological signs of cell death.
Solutions:
| Solution | Description |
| Use a Viability Dye | Include a viability dye (e.g., propidium (B1200493) iodide, DAPI) in your staining panel to distinguish and gate out dead cells during flow cytometry analysis or exclude them from imaging analysis. |
| Remove Dead Cells Before Staining | For suspension cells, consider using a dead cell removal kit or a density gradient centrifugation step to eliminate dead cells before staining. |
| Ensure a Healthy Starting Cell Culture | Maintain a healthy cell culture with high viability to minimize the number of dead cells in your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a ratiometric, cationic dye used to measure mitochondrial membrane potential (ΔΨm).[1] In healthy cells with a high ΔΨm, this compound accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence.[2][3] In apoptotic or unhealthy cells with a low ΔΨm, this compound remains in the cytoplasm as monomers and emits green fluorescence.[1] The ratio of red to green fluorescence provides a measure of mitochondrial polarization.[2]
Q2: What are the excitation and emission wavelengths for this compound?
-
This compound Monomers: Excitation ~514 nm / Emission ~529 nm (Green)[4]
-
This compound J-Aggregates: Excitation ~585 nm / Emission ~590 nm (Red)[4]
Q3: Can I use this compound in fixed cells?
No, this compound is designed for use in live cells with active mitochondria. The accumulation of this compound in mitochondria is dependent on the electrochemical gradient across the mitochondrial membrane, which is lost upon cell fixation.
Q4: How should I prepare my this compound stock solution?
This compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to make a stock solution, usually at a concentration of 1-5 mg/mL.[4] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C, protected from light.[1]
Q5: What is a typical concentration range for this compound staining?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A common starting point is between 1 and 10 µM. It is highly recommended to perform a concentration titration to find the optimal concentration for your specific cell line and assay.
Experimental Protocols
Protocol 1: this compound Staining for Fluorescence Microscopy
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Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and grow to the desired confluency.
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Prepare this compound Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the optimized final working concentration in warm (37°C) cell culture medium. To minimize background, it is advisable to use a phenol red-free and reduced-serum medium.
-
Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.
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Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
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Washing: Aspirate the staining solution and wash the cells twice with warm PBS or HBSS.
-
Imaging: Add fresh, warm imaging medium (phenol red-free is recommended) to the cells. Image the cells immediately on a fluorescence microscope equipped with appropriate filter sets for detecting both the green this compound monomers and the red J-aggregates.
Protocol 2: this compound Staining for Flow Cytometry
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of approximately 1 x 10^6 cells/mL.[4]
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Prepare this compound Staining Solution: Dilute the this compound stock solution to the optimized final working concentration in warm (37°C) cell culture medium or buffer.
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Cell Staining: Add the this compound staining solution to the cell suspension.
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Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
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Washing: Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with warm buffer.
-
Resuspension: Resuspend the final cell pellet in fresh buffer for analysis.
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Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. The green fluorescence from this compound monomers is typically detected in the FL1 channel, while the red fluorescence from J-aggregates is detected in the FL2 channel.[1]
Data Presentation
The change in mitochondrial membrane potential is typically represented as a ratio of the red to green fluorescence intensity.
| Condition | Expected Red/Green Fluorescence Ratio | Interpretation |
| Healthy, Polarized Mitochondria | High | This compound accumulates in mitochondria, forming red fluorescent J-aggregates. |
| Apoptotic, Depolarized Mitochondria | Low | This compound remains as green fluorescent monomers in the cytoplasm. |
| Experimental Data Example | A study on isolated mitochondria showed an approximately 1.3-fold higher median red/green this compound fluorescence ratio for polarized mitochondria compared to depolarized mitochondria.[2] | This quantitative difference allows for the assessment of mitochondrial health. |
Visualizations
Caption: Mechanism of this compound for mitochondrial membrane potential detection.
Caption: Intrinsic apoptosis pathway and the role of mitochondrial membrane potential.
Caption: General experimental workflow for this compound mitochondrial membrane potential assay.
References
improving signal-to-noise ratio in JC-9 experiments
Welcome to the technical support center for JC-9 experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their this compound assays for a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound dye is a cationic probe used to measure mitochondrial membrane potential (ΔΨm). In healthy, energized mitochondria with a high membrane potential, the dye accumulates and forms "J-aggregates," which emit a red to orange fluorescence (~590 nm).[1][2][3] In cells with depolarized or low mitochondrial membrane potential, often an early indicator of apoptosis, this compound fails to accumulate in the mitochondria and remains in the cytoplasm as monomers, which emit a green fluorescence (~525-529 nm).[1][2][3] Therefore, the ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[1][4] A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.[1]
Q2: What is the key difference between this compound and JC-1?
Both JC-1 and this compound are used to measure mitochondrial membrane potential and operate on a similar principle of forming J-aggregates in healthy mitochondria. However, this compound is reported to have improved water solubility compared to JC-1, which can reduce the tendency for precipitation in aqueous buffers and staining media, a common issue with JC-1.[5][6]
Q3: What are appropriate positive and negative controls for a this compound experiment?
-
Negative Control (Healthy Cells): Untreated cells from the same population should be used as a negative control. These cells are expected to have polarized mitochondria and exhibit a high red/green fluorescence ratio.
-
Positive Control (Depolarized Mitochondria): A common positive control is to treat cells with a mitochondrial membrane potential uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP).[7][8] Treatment with these agents will collapse the mitochondrial membrane potential, resulting in a low red/green fluorescence ratio.
Troubleshooting Guide
Issue 1: High Background Fluorescence (High Green Signal, Low Red Signal)
Q: My unstained cells look fine, but after staining with this compound, I see high green fluorescence across the entire field of view, not just in apoptotic cells. What could be the cause?
High background fluorescence can significantly lower the signal-to-noise ratio. Here are the common causes and solutions:
| Possible Cause | Recommended Solution |
| This compound Concentration Too High | Titrate the this compound concentration to find the optimal level for your cell type. Excess dye can lead to non-specific binding and high background. Start with a range of 0.3 to 10 µg/mL.[1] |
| Dye Aggregation in Staining Solution | Prepare the this compound working solution fresh just before use. Ensure the dye is fully dissolved in DMSO before diluting in buffer or media. Particulate matter can be removed by centrifuging the working solution before adding it to the cells. |
| Inadequate Washing | After incubation with this compound, wash the cells thoroughly with a suitable buffer (e.g., PBS or HBSS) to remove any unbound dye.[1] |
| Suboptimal Imaging Buffer | Use a clear, colorless imaging buffer that does not contain components that might interfere with fluorescence, such as phenol (B47542) red. |
| Autofluorescence | Some cell types exhibit natural fluorescence. To check for this, include an unstained cell control and acquire images using the same settings as for your stained samples. |
Issue 2: Weak Red Signal (J-aggregates) in Healthy Cells
Q: I am not seeing a strong red signal in my healthy control cells, making it difficult to distinguish them from treated cells. How can I improve the red fluorescence signal?
A weak red signal can be due to several factors related to cell health, staining protocol, or instrument settings.
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Overly confluent or starved cells may have reduced mitochondrial membrane potential. |
| This compound Concentration Too Low | The concentration of this compound may not be sufficient to form J-aggregates. Try increasing the concentration within the recommended range. |
| Inadequate Incubation Time | The incubation time may be too short for the dye to accumulate in the mitochondria. Optimize the incubation time (typically 15-60 minutes) for your specific cell type.[1] |
| Incorrect Instrument Settings | Use the correct excitation and emission filters for detecting J-aggregates. Ensure the laser power and detector gain are optimized for the red channel. |
| Photobleaching | This compound can be sensitive to light. Minimize exposure of stained cells to light before and during imaging. |
Issue 3: Signal Variability Between Replicates
Q: I am observing significant variability in the red/green fluorescence ratio across my replicate wells or samples. What could be causing this inconsistency?
Variability can be introduced at several stages of the experiment.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Density | Ensure that cells are seeded at a consistent density across all wells or samples. Cell density can affect mitochondrial function. |
| Uneven Staining | Ensure that the this compound working solution is mixed well and added evenly to all samples. For adherent cells, ensure the entire monolayer is covered. |
| Temperature Fluctuations | Maintain a consistent temperature (typically 37°C) during the staining incubation. Temperature can influence dye uptake and mitochondrial activity. |
| Time Lags in Processing | Process all samples in a consistent and timely manner, especially after staining and washing, to avoid variations in dye leakage or photobleaching. |
Experimental Protocols & Data
This compound Staining Parameters
The optimal staining conditions can vary depending on the cell type. The following table provides a starting point for optimization.
| Cell Type | This compound Concentration (µg/mL) | Incubation Time (minutes) | Temperature (°C) |
| Neurons (rat) | 2.0 | 20-30 | 37 |
| Human fibroblasts | 0.3 | 60 | 37 |
| O-2A oligodendrocytes | 10 | 15-30 | 37 |
Table adapted from literature protocols.[1]
Recommended Cell Densities for Culture Vessels
Consistent cell density is crucial for reproducible results.
| Culture Vessel | Surface Area (cm²) | Recommended Seeding Density (cells/cm²) |
| 96-well plate | 0.32 | 1.2 - 1.8 x 10⁴ |
| 24-well plate | 1.9 | 1.2 - 1.8 x 10⁴ |
| 6-well plate | 9.6 | 1.2 - 1.8 x 10⁴ |
| 60 mm dish | 21 | 1.2 - 1.8 x 10⁴ |
| 100 mm dish | 55 | 1.2 - 1.8 x 10⁴ |
General guidelines; optimal density should be determined for each cell line.
Optical Filter Recommendations for Fluorescence Microscopy
| Fluorescent Form | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| This compound Monomer | ~514 | ~529 |
| This compound J-aggregate | ~585 | ~590 |
Table based on product information.[1][2] For flow cytometry using a 488 nm argon-ion laser, the monomer and J-aggregate forms can typically be detected in the FL1 and FL2 channels, respectively.[1][2]
Visual Guides
This compound Mechanism of Action
Caption: this compound dye behavior based on mitochondrial membrane potential.
General Experimental Workflow for this compound Assay
Caption: A typical workflow for performing a this compound experiment.
Troubleshooting Logic for Poor Signal-to-Noise Ratio
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. abpbio.com [abpbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. abpbio.com [abpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. JC-10 probe as a novel method for analyzing the mitochondrial membrane potential and cell stress in whole zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. content.abcam.com [content.abcam.com]
Technical Support Center: Troubleshooting JC-9 Staining
Welcome to the technical support center for the JC-9 assay. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain consistent and reliable results when assessing mitochondrial membrane potential (ΔΨm).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
This compound is a cationic, lipophilic fluorescent dye used to measure the mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, this compound accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, this compound remains in its monomeric form in the cytoplasm and emits green fluorescence.[1][2][3] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential.[1][2] A decrease in the red/green ratio is indicative of mitochondrial depolarization, a key event in early apoptosis.[2][4]
Q2: What are the excitation and emission wavelengths for this compound?
The fluorescence properties of this compound are summarized in the table below.
| Form | Excitation Maximum | Emission Maximum | Color | Location in Cell |
| Monomer | ~514 nm | ~529 nm | Green | Cytoplasm (low ΔΨm) |
| J-aggregate | ~585 nm | ~590 nm | Red | Mitochondria (high ΔΨm) |
| Data compiled from multiple sources.[1][2] |
Q3: What are positive and negative controls for the this compound assay?
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Positive Control (Depolarization): Use a mitochondrial uncoupling agent like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or valinomycin.[5][6][7] These agents dissipate the proton gradient across the inner mitochondrial membrane, leading to a loss of membrane potential and a shift from red to green fluorescence.
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Negative Control (Healthy Cells): Untreated, healthy cells should exhibit a high mitochondrial membrane potential, resulting in the formation of red J-aggregates within the mitochondria.[6]
Troubleshooting Guide
This section addresses common issues encountered during this compound staining experiments.
Issue 1: Weak or No Red Fluorescence Signal in Healthy Cells
| Possible Cause | Troubleshooting Step |
| Suboptimal Dye Concentration | Titrate the this compound concentration. The optimal concentration can vary between cell types.[6] Start with a range of 0.1 to 10 µg/mL.[1] |
| Insufficient Incubation Time | Optimize the incubation time. Typically, 15-30 minutes at 37°C is sufficient, but this can be cell-type dependent.[1][7][8] |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or unhealthy cells may have compromised mitochondrial function. |
| Incorrect Filter Sets | Verify that the microscope or flow cytometer is equipped with the correct filter sets to detect both red and green fluorescence.[1][2] |
| Photobleaching | Minimize exposure of stained cells to light before and during imaging.[9] |
Issue 2: High Green Fluorescence and Low Red Fluorescence in All Cells (Including Negative Control)
| Possible Cause | Troubleshooting Step |
| This compound Dye Degradation | Store the this compound stock solution protected from light at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Mitochondrial Dysfunction in Control Cells | Ensure that the cell culture conditions are optimal and that the cells are not stressed. Passage number can also affect mitochondrial health. |
| Incorrectly Prepared Staining Solution | Prepare the this compound working solution fresh for each experiment. Ensure the dye is fully dissolved in the buffer or media. |
| Use of an Uncoupler in the Negative Control | Double-check that no uncoupling agents were accidentally added to the negative control wells. |
Issue 3: High Background Fluorescence Outside of Cells
| Possible Cause | Troubleshooting Step |
| This compound Aggregation in Staining Solution | This compound has a tendency to aggregate in aqueous solutions.[10] Prepare the staining solution immediately before use and consider centrifuging the solution to pellet any aggregates before adding it to the cells.[9] |
| Excess Dye | After incubation with this compound, wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.[1][6] |
| Cell Debris | Ensure the cell culture is free of excessive dead cells and debris, which can non-specifically bind the dye. |
| Use of a Background Suppressor | For neuronal cells or other specific applications with high background, consider using a commercial background suppressor.[11] |
Issue 4: Inconsistent or Patchy Staining Within a Cell Population
| Possible Cause | Troubleshooting Step |
| Uneven Dye Distribution | Ensure that the this compound staining solution is mixed well and evenly distributed across the cells. For adherent cells, gently rock the plate during incubation. |
| Cell Clumping | For suspension cells, ensure a single-cell suspension is achieved before and during staining to allow for uniform dye uptake. |
| Heterogeneous Cell Population | The observed patchiness may reflect true biological heterogeneity in mitochondrial membrane potential within the cell population. |
Issue 5: Unexpected Increase in Red Fluorescence
| Possible Cause | Troubleshooting Step |
| Mitochondrial Hyperpolarization | Some experimental treatments can initially cause mitochondrial hyperpolarization, leading to an increase in the red/green fluorescence ratio. This is a valid biological observation. |
| Artifacts from Dye Aggregation | Distinguish between intracellular J-aggregates and extracellular dye precipitates. Image cells at high magnification to confirm the mitochondrial localization of the red signal. |
Experimental Protocols
This compound Staining Protocol for Adherent Cells (Fluorescence Microscopy)
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Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
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Induce Apoptosis (if applicable): Treat cells with the experimental compound to induce apoptosis. Include appropriate positive (e.g., CCCP) and negative (vehicle) controls.
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Prepare this compound Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 1-5 µg/mL).
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Staining: Remove the culture medium from the cells and add the this compound staining solution.
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Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[7]
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Washing: Gently wash the cells twice with pre-warmed PBS or culture medium.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
This compound Staining Protocol for Suspension Cells (Flow Cytometry)
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Cell Culture and Treatment: Culture suspension cells to a density of approximately 1 x 10^6 cells/mL. Treat cells with the experimental compound as required.
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Cell Harvesting: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).
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Resuspension and Staining: Resuspend the cell pellet in pre-warmed medium containing this compound at the desired concentration.
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Incubation: Incubate for 15-30 minutes at 37°C in the dark.[9]
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Washing: Pellet the cells by centrifugation and wash once with pre-warmed PBS or medium.
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Final Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS).
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Analysis: Analyze the cells immediately on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
Visualizations
Mitochondrial Apoptotic Signaling Pathway
Caption: Intrinsic pathway of apoptosis leading to ΔΨm loss.
This compound Experimental Workflow
Caption: A typical workflow for a this compound staining experiment.
References
- 1. abpbio.com [abpbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. abpbio.com [abpbio.com]
- 4. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem-agilent.com [chem-agilent.com]
- 10. JC-1 MitoMP Detection Kit MT09 manual | DOJINDO [dojindo.com]
- 11. This compound Dye (Mitochondrial Membrane Potential Probe) - FAQs [thermofisher.com]
effect of serum and media components on JC-9 staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum and media components on JC-1 staining for mitochondrial membrane potential analysis.
Frequently Asked Questions (FAQs)
Q1: Can serum in the cell culture medium interfere with JC-1 staining?
A1: Serum can potentially interfere with JC-1 staining. Some protocols recommend performing the JC-1 staining in serum-free media to avoid potential interactions with serum components that may alter membrane permeability or fluorescence. However, some protocols state that culture media containing serum can be used.[1][2] If you experience issues such as high background or inconsistent results, consider washing the cells with phosphate-buffered saline (PBS) or serum-free medium before adding the JC-1 staining solution.
Q2: Does phenol (B47542) red in the culture medium affect the JC-1 assay?
A2: Yes, phenol red can interfere with the JC-1 assay.[3][4] It can contribute to background fluorescence, potentially affecting the accuracy of the measurements for both JC-1 monomers (green fluorescence) and J-aggregates (red fluorescence).[4] It is highly recommended to use phenol red-free medium for the JC-1 staining procedure and for any dilutions of the JC-1 reagent.[3][4]
Q3: Can different types of basal media (e.g., DMEM vs. RPMI) influence JC-1 staining results?
A3: Yes, different basal media formulations can lead to variations in background fluorescence. For instance, higher background fluorescence has been observed with RPMI medium compared to DMEM.[4] It is advisable to maintain consistency in the medium used across experiments and to establish a baseline for your specific cell type and medium combination.
Q4: Should I be concerned about other components in my specialized or supplemented media?
A4: Any component that could alter mitochondrial membrane potential or interfere with the fluorescence of JC-1 can be a source of variability. This includes certain growth factors, antioxidants, or drugs. It is crucial to include proper controls in your experiment, such as vehicle-treated cells, to account for any effects of the media supplements.
Troubleshooting Guide
| Issue | Potential Cause(s) Related to Serum/Media | Recommended Solution(s) |
| High Background Fluorescence | Phenol red in the culture medium.[4] | Use phenol red-free medium for the staining procedure.[3][4] |
| Components in serum or complex media formulations. | Wash cells with PBS or serum-free medium before staining. Perform staining in a simplified buffer or serum-free medium. | |
| Specific basal media like RPMI may cause higher background.[4] | If possible, switch to a medium known to have lower background, such as DMEM. Otherwise, ensure consistent use of the same medium and establish a clear baseline. | |
| Weak or No JC-1 Staining (Low Red Signal in Healthy Cells) | Serum components quenching the fluorescence or interfering with dye uptake. | Perform a wash step with serum-free medium or PBS before adding the JC-1 staining solution. |
| pH shifts in the medium affecting mitochondrial function. | Ensure the medium is properly buffered and at the correct physiological pH. | |
| Inconsistent or Variable Results Between Wells/Replicates | Uneven removal of serum-containing medium before staining. | Standardize the washing procedure to ensure complete and consistent removal of old medium from all wells. |
| Presence of esterases in serum hydrolyzing certain dye formulations.[5] | If using an ester-containing version of a mitochondrial dye, ensure it is compatible with serum or switch to a serum-free staining condition. | |
| False Positives (Apparent Depolarization in Control Cells) | Components in the media (e.g., certain supplements) are mildly toxic to mitochondria. | Include a vehicle control to assess the baseline mitochondrial health in your specific medium. |
| Phenol red's estrogenic activity affecting hormone-sensitive cells.[6] | For studies with hormone-sensitive cells, using phenol red-free medium is critical to avoid unintended biological effects.[6] |
Experimental Protocols
Standard JC-1 Staining Protocol (Adherent Cells)
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Cell Seeding: Seed adherent cells in a multi-well plate at a density that ensures they are not confluent at the time of the assay. Allow cells to attach and grow overnight.
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Induce Apoptosis (if applicable): Treat cells with the experimental compound to induce apoptosis. Include appropriate controls, such as a vehicle control and a positive control for depolarization (e.g., with FCCP or CCCP).[7]
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Preparation of JC-1 Staining Solution: Prepare the JC-1 working solution by diluting the stock solution in pre-warmed, serum-free, and phenol red-free medium or a suitable assay buffer.[4]
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Washing: Gently aspirate the culture medium from the wells. Wash the cells once with pre-warmed PBS or serum-free medium.
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Staining: Add the prepared JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[7][8]
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Washing: Aspirate the staining solution and wash the cells once or twice with pre-warmed assay buffer or PBS.
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Analysis: Add fresh, pre-warmed, phenol red-free medium or assay buffer to the wells. Immediately analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
J-aggregates (Healthy Mitochondria): Excitation ~535-585 nm / Emission ~590 nm (Red)
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JC-1 Monomers (Depolarized Mitochondria): Excitation ~485 nm / Emission ~530 nm (Green)
-
Visualizations
Caption: Mechanism of JC-1 dye in healthy versus apoptotic cells.
Caption: Troubleshooting workflow for JC-1 staining issues.
References
- 1. apexbt.com [apexbt.com]
- 2. Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. himedialabs.com [himedialabs.com]
- 4. abcam.com [abcam.com]
- 5. biotium.com [biotium.com]
- 6. promocell.com [promocell.com]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
JC-9 Dye Technical Support Center: Troubleshooting Instability and Degradation
Welcome to the technical support center for JC-9 dye. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the instability and degradation of this compound, a ratiometric fluorescent probe used to measure mitochondrial membrane potential (ΔΨm).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cationic carbocyanine dye that exhibits potential-dependent accumulation in mitochondria. In healthy, high-potential mitochondria, this compound forms aggregates (J-aggregates) that emit red fluorescence. In depolarized or unhealthy mitochondria with low membrane potential, the dye remains in its monomeric form and emits green fluorescence.[1][2] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential.[3]
Q2: How should I properly store and handle this compound dye?
Proper storage is critical to prevent degradation and ensure experimental reproducibility. Key recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Form | Lyophilized powder or in DMSO | Powder is more stable for long-term storage. |
| Temperature | -20°C for long-term storage | Minimizes chemical degradation.[1][4] |
| Light | Protect from light at all times (use amber vials, cover with foil) | This compound is photosensitive and can photobleach upon exposure to light.[1][5][6] |
| Moisture | Store in a desiccated environment | Moisture can lead to hydrolysis and degradation of the dye. |
Q3: My this compound stock solution in DMSO has been stored for a while. Is it still good?
This compound stock solutions in high-quality, anhydrous DMSO are generally stable for several months when stored properly at -20°C and protected from light.[1][4] However, repeated freeze-thaw cycles should be avoided as this can introduce moisture and accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes. If you observe a significant decrease in staining intensity or a shift in the red/green ratio in your control experiments compared to previous results, your stock solution may have degraded.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, with a focus on problems arising from dye instability and degradation.
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Degraded this compound Dye | Prepare a fresh working solution from a new or properly stored stock solution. | Protocol for Preparing Fresh this compound Stock Solution: 1. Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. 2. Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (typically 1-5 mg/mL).[1][4] 3. Vortex thoroughly until the dye is completely dissolved. 4. Aliquot into single-use, light-protected tubes and store at -20°C. |
| Photobleaching | Minimize light exposure during all steps of the experiment. | Use a microscope with a shuttered light source and neutral density filters. Reduce exposure times and laser power during imaging. |
| Incorrect Filter Sets | Ensure you are using the correct filter sets for this compound. | For the green monomer, use a filter set with excitation around 514 nm and emission around 529 nm. For the red J-aggregates, use a filter set with excitation around 585 nm and emission around 590 nm.[1] |
| Low Dye Concentration | Optimize the this compound working concentration for your cell type. | Perform a concentration titration (e.g., 1 µM, 5 µM, 10 µM) to find the optimal concentration that gives a bright signal without causing cytotoxicity. |
Issue 2: High Green Fluorescence and Low Red Fluorescence in Healthy Cells
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Dye Degradation | Use a fresh, unexpired stock of this compound. | Degraded this compound may lose its ability to form J-aggregates in high-potential mitochondria, resulting in a predominantly green signal. |
| Dye Precipitation | Prepare the working solution fresh and ensure complete dissolution. | Protocol for Preparing this compound Working Solution: 1. Thaw a single-use aliquot of the this compound DMSO stock solution. 2. Dilute the stock solution in your desired buffer or cell culture medium to the final working concentration immediately before use. 3. Vortex the working solution gently before adding it to the cells. Do not store the aqueous working solution. |
| Suboptimal Staining Conditions | Optimize incubation time and temperature. | Incubate cells with this compound for 15-30 minutes at 37°C. Shorter times may not be sufficient for dye accumulation, while longer times can be toxic. |
Issue 3: High Background Fluorescence
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Excess Dye | Wash cells thoroughly after staining. | After incubating with this compound, gently wash the cells 2-3 times with pre-warmed buffer or medium to remove extracellular dye. |
| Dye Aggregation in Solution | Prepare the working solution correctly. | Pipetting the DMSO stock directly into a large volume of aqueous buffer can cause precipitation. Try adding the buffer to the small volume of DMSO stock to facilitate mixing. |
| Cell Death/Debris | Use healthy, viable cells and handle them gently. | Dead cells and debris can non-specifically bind the dye. Ensure your cell culture is healthy and handle cells carefully during washing steps to prevent detachment and lysis. |
Issue 4: Inconsistent Red/Green Ratio
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Inconsistent Dye Loading | Ensure uniform dye concentration and incubation time for all samples. | Use a master mix of the this compound working solution and add it to all wells simultaneously. Ensure consistent incubation times for all conditions. |
| Fluorescence Quenching | Use an appropriate dye concentration. | At very high concentrations, self-quenching can occur, leading to a decrease in fluorescence intensity.[7][8] If you suspect quenching, try reducing the dye concentration. |
| Instrument Settings | Maintain consistent instrument settings for all acquisitions. | Use the same laser power, detector gain, and exposure time for all samples being compared. |
Experimental Protocols
Protocol for this compound Staining and Imaging
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Prepare this compound Working Solution:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature, protected from light.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium or buffer to the desired final concentration (typically 1-10 µM).
-
Mix well by gentle vortexing.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently aspirate the this compound working solution.
-
Wash the cells 2-3 times with pre-warmed buffer or medium.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope or flow cytometer equipped with appropriate filter sets for green (monomer) and red (J-aggregate) fluorescence.
-
For ratiometric analysis, acquire images in both channels and calculate the ratio of the red to green fluorescence intensity.
-
Visual Troubleshooting and Workflows
This compound Staining and Imaging Workflow
Caption: Workflow for this compound staining and imaging.
Troubleshooting Logic for Poor this compound Staining
Caption: Troubleshooting logic for poor this compound staining results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. abpbio.com [abpbio.com]
- 5. Invitrogen™ this compound Dye (Mitochondrial Membrane Potential Probe) | Fisher Scientific [fishersci.ca]
- 6. This compound Dye (Mitochondrial Membrane Potential Probe) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 8. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to JC-9 and JC-1 for Mitochondrial Membrane Potential Analysis
For Researchers, Scientists, and Drug Development Professionals
The assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial function and overall cell health. A decrease in ΔΨm is a key event in the early stages of apoptosis. Among the various fluorescent probes available for this measurement, JC-1 has been a long-standing and widely used tool. However, a newer probe, JC-9, has emerged as an alternative. This guide provides an objective comparison of this compound and JC-1, summarizing their performance characteristics and providing supporting data to aid researchers in selecting the most appropriate probe for their experimental needs.
Mechanism of Action
Both JC-1 and this compound are cationic carbocyanine dyes that exhibit a potential-dependent accumulation in mitochondria.[1] In healthy cells with a high mitochondrial membrane potential, these dyes enter the mitochondria and, at high concentrations, form complexes known as J-aggregates, which results in a shift in fluorescence emission from green to red or orange-red.[2][3] In apoptotic or unhealthy cells with low ΔΨm, the dyes fail to accumulate in the mitochondria and remain in the cytoplasm in their monomeric form, emitting green fluorescence.[2][3] This change in fluorescence allows for a ratiometric analysis, where the ratio of red to green fluorescence provides a measure of mitochondrial polarization that is largely independent of factors like mitochondrial size, shape, and density.[1][4]
A key reported difference between the two dyes lies in the behavior of their monomeric (green fluorescent) forms. For JC-1, the monomer also accumulates in mitochondria in a potential-dependent manner, meaning the green fluorescence signal can also be influenced by the membrane potential.[2] In contrast, this compound is described as having a green fluorescence that is independent of membrane potential.[5] It is suggested that this compound has a higher affinity for lipids, which allows its monomeric form to accumulate in the mitochondrial matrix irrespective of the membrane potential.[5] This could theoretically provide a more stable reference signal for ratiometric analysis.
Mechanisms of JC-1 and this compound in response to mitochondrial membrane potential changes.
Quantitative Data Comparison
The following table summarizes the key spectral and physical properties of JC-1 and this compound based on available product information.
| Property | JC-1 | This compound |
| Molecular Weight | ~652 g/mol [1] | ~532 g/mol [1] |
| Monomer Excitation (max) | ~514 nm[1] | ~514 nm[4] |
| Monomer Emission (max) | ~529 nm[1][6] | ~529 nm[4] |
| J-aggregate Excitation (max) | ~585 nm[1] | ~585 nm[4] |
| J-aggregate Emission (max) | ~590 nm[1][6] | ~590 nm[4] |
| Monomer Fluorescence | Green, accumulation is potential-dependent[2] | Green, accumulation is reported to be potential-independent[5] |
| J-aggregate Fluorescence | Red/Orange-Red[2] | Red/Orange-Red[4] |
Experimental Performance and Considerations
While direct, peer-reviewed comparative studies with extensive experimental data are limited, some key differences and considerations can be highlighted based on available literature and technical information:
-
Ratiometric Accuracy : The potential-independent green fluorescence of this compound's monomeric form is its main theoretical advantage over JC-1.[5] A stable green signal would provide a more reliable baseline for calculating the red/green ratio, potentially leading to more accurate and reproducible measurements of ΔΨm.
-
Equilibration Time : JC-1 has been reported to have different equilibration times for its monomeric and aggregate forms, which can complicate kinetic studies and may make it more suitable for endpoint analyses.[7] Information on the equilibration kinetics of this compound is not as readily available.
-
Off-target Effects and Artifacts : JC-1 is a known substrate of the P-glycoprotein (P-gp) drug efflux pump.[8] In cells overexpressing P-gp, JC-1 can be actively transported out of the cell, leading to a decrease in intracellular concentration and a subsequent reduction in J-aggregate formation, which could be misinterpreted as mitochondrial depolarization.[8] It is not clear from the available data whether this compound is also a substrate for P-gp. Additionally, JC-1 has been reported to be sensitive to hydrogen peroxide, which could lead to false positives in studies involving oxidative stress.[7]
-
Solubility : JC-1 is known to have poor aqueous solubility, which can lead to the formation of precipitates in the staining solution.[9] Some manufacturers offer improved formulations to address this issue. The solubility characteristics of this compound are not as extensively documented in comparative studies.
Experimental Workflow and Protocols
The following is a generalized protocol for measuring mitochondrial membrane potential using either JC-1 or this compound. It is important to note that optimal conditions, including dye concentration and incubation time, should be determined for each cell type and experimental setup.
General experimental workflow for ΔΨm analysis using JC-1 or this compound.
Detailed Protocol
-
Cell Preparation : Plate cells in a suitable culture vessel (e.g., multi-well plates, chamber slides) and allow them to adhere. Treat the cells with the experimental compounds as required. Include positive and negative controls. A positive control for depolarization can be achieved by treating cells with a protonophore like CCCP or FCCP (e.g., 5-50 µM for 15-30 minutes).[2]
-
Reagent Preparation : Prepare a stock solution of JC-1 or this compound in DMSO (e.g., 1-5 mg/mL).[1][4] Immediately before use, dilute the stock solution in pre-warmed cell culture medium or a suitable buffer to the desired final working concentration (typically in the range of 1-10 µM).[10]
-
Staining : Remove the culture medium from the cells and add the JC-1 or this compound working solution. Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[10]
-
Washing : After incubation, aspirate the staining solution and wash the cells once or twice with pre-warmed buffer (e.g., PBS or Hanks' Balanced Salt Solution).[10]
-
Analysis :
-
Fluorescence Microscopy : Observe the cells using a fluorescence microscope equipped with filters for detecting both green (e.g., FITC filter set) and red (e.g., TRITC or Texas Red filter set) fluorescence. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.[6]
-
Flow Cytometry : Harvest the cells (if adherent) and resuspend them in a suitable buffer. Analyze the cell suspension using a flow cytometer equipped with a 488 nm excitation laser. The green fluorescence (monomers) is typically detected in the FL1 channel, and the red fluorescence (J-aggregates) in the FL2 channel.[2] The ratio of FL2 to FL1 fluorescence intensity is used to determine the mitochondrial membrane potential.
-
Plate Reader : For high-throughput screening, fluorescence intensity can be measured using a multi-well plate reader. Readings should be taken for both green (e.g., Ex/Em = ~485/535 nm) and red (e.g., Ex/Em = ~540/590 nm) fluorescence.[10]
-
Conclusion
Both JC-1 and this compound are valuable tools for the ratiometric analysis of mitochondrial membrane potential. JC-1 is a well-established probe with a vast body of literature supporting its use. However, it has known limitations, including potential inaccuracies in kinetic measurements and susceptibility to off-target effects by P-gp and reactive oxygen species.
This compound offers a significant theoretical advantage with its reported potential-independent green monomer fluorescence, which could lead to more reliable ratiometric measurements. While direct comparative data is scarce, this characteristic suggests that this compound may be a superior choice for certain applications, particularly those requiring high accuracy and reproducibility.
Ultimately, the choice between JC-1 and this compound will depend on the specific experimental context. For endpoint assays where a well-characterized probe is sufficient, JC-1 remains a viable option. For more sensitive or quantitative studies, or in cell lines where P-gp expression is a concern, this compound may offer a more robust alternative. As with any assay, optimization of staining conditions and the use of appropriate controls are paramount for obtaining reliable and meaningful results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. abpbio.com [abpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validating JC-9 Results: A Comparative Guide to FCCP and CCCP Depolarization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common mitochondrial depolarizing agents, FCCP and CCCP, for the validation of mitochondrial membrane potential assays using the ratiometric fluorescent probe JC-9. This document outlines the underlying mechanisms, provides detailed experimental protocols, presents quantitative data for comparison, and visualizes key pathways and workflows.
Introduction to Mitochondrial Membrane Potential Assessment
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. The this compound dye is a ratiometric fluorescent probe used to measure ΔΨm in live cells. In healthy, non-apoptotic cells, this compound accumulates in the mitochondria, forming "J-aggregates" that emit a red fluorescence. In cells with depolarized mitochondria, this compound remains in its monomeric form in the cytoplasm and emits a green fluorescence.[1] A decrease in the red/green fluorescence intensity ratio is therefore indicative of mitochondrial depolarization.
To validate the results of a this compound assay and to establish a positive control for mitochondrial depolarization, uncoupling agents such as Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) and Carbonyl cyanide m-chlorophenylhydrazone (CCCP) are widely used.[2][3] These agents are protonophores that disrupt the proton gradient across the inner mitochondrial membrane, leading to a rapid decrease in ΔΨm.[2][3]
Mechanism of Action: this compound, FCCP, and CCCP
This compound: This cationic dye exhibits potential-dependent accumulation in mitochondria. In energized mitochondria with a high membrane potential, this compound forms J-aggregates with a fluorescence emission maximum of approximately 590 nm (red). When the mitochondrial membrane potential collapses, the dye is dispersed throughout the cell in its monomeric form, exhibiting a fluorescence emission at about 525 nm (green).[4] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential.[5]
FCCP and CCCP: Both are highly effective proton ionophores that uncouple oxidative phosphorylation. They are lipophilic weak acids that readily diffuse across the inner mitochondrial membrane. In the intermembrane space, they pick up protons, diffuse back across the membrane into the matrix, and release the protons, thereby dissipating the crucial proton gradient required for ATP synthesis and maintaining the mitochondrial membrane potential.[2][3]
Comparative Analysis of FCCP and CCCP for this compound Validation
Both FCCP and CCCP are effective for inducing mitochondrial depolarization. The choice between them often comes down to institutional preference or specific experimental nuances. They are typically used at low micromolar concentrations.
| Feature | FCCP (Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone) | CCCP (Carbonyl cyanide m-chlorophenylhydrazone) |
| Mechanism of Action | Protonophore, uncoupler of oxidative phosphorylation | Protonophore, uncoupler of oxidative phosphorylation[2] |
| Typical Working Concentration | 0.1 - 10 µM; dose-dependent effects observed, with significant depolarization at concentrations of 300 nM and higher.[6][7] | 5 - 50 µM; often used as a positive control for complete depolarization.[8] |
| Reported Observations | Induces a dose-dependent increase in oxygen consumption.[7] Can cause mitochondrial oxidation even at concentrations that do not cause immediate depolarization.[6] | Potent uncoupler used to generate a positive control for mitochondrial membrane depolarization.[9] |
Quantitative Data Summary
The following table summarizes representative quantitative data from experiments using this compound and a depolarizing agent. The red/green fluorescence ratio is a key indicator of mitochondrial membrane potential.
| Condition | Red Fluorescence Intensity (Arbitrary Units) | Green Fluorescence Intensity (Arbitrary Units) | Red/Green Fluorescence Ratio | Reference |
| Polarized Mitochondria (Control) | High | Low | ~1.3x higher than depolarized | [10] |
| Depolarized Mitochondria (with Valinomycin) | Low | High | Baseline | [10] |
Note: This data is illustrative. Actual fluorescence intensities and ratios will vary depending on the cell type, instrument settings, and experimental conditions.
Experimental Protocols
The following are detailed methodologies for validating this compound results using FCCP or CCCP as a positive control for mitochondrial depolarization. These protocols are adapted from established procedures for similar dyes like JC-1, as specific protocols for this compound with these uncouplers are not widely published.
Protocol 1: Fluorescence Microscopy
This protocol is suitable for visualizing changes in mitochondrial membrane potential in adherent cells.
Materials:
-
This compound dye
-
FCCP or CCCP
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for green (e.g., FITC) and red (e.g., TRITC) fluorescence
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in a multi-well imaging plate and culture until they reach the desired confluence.
-
Staining with this compound:
-
Prepare a working solution of this compound in cell culture medium. A typical starting concentration is 0.3-10 µg/mL, which should be optimized for your cell type.[1]
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Incubate the cells with the this compound working solution for 20-60 minutes at 37°C, protected from light.[1]
-
-
Inducing Depolarization (Positive Control):
-
Prepare a working solution of FCCP (e.g., 1 µM) or CCCP (e.g., 20 µM) in cell culture medium.
-
For the positive control wells, replace the this compound staining solution with the FCCP or CCCP solution and incubate for 10-30 minutes at 37°C.
-
For the negative control (healthy cells), replace the this compound staining solution with fresh culture medium.
-
-
Imaging:
-
Gently wash the cells twice with warm PBS.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Immediately acquire images using a fluorescence microscope. Capture both green and red fluorescence channels.
-
-
Data Analysis:
-
In healthy cells, mitochondria will appear as red fluorescent aggregates.
-
In depolarized cells (treated with FCCP or CCCP), the red fluorescence will be diminished, and a diffuse green fluorescence will be observed throughout the cytoplasm.
-
Quantify the fluorescence intensity of both channels and calculate the red/green ratio for a semi-quantitative analysis of mitochondrial membrane potential.
-
Protocol 2: Flow Cytometry
This protocol is suitable for a quantitative analysis of mitochondrial membrane potential in a cell population.
Materials:
-
This compound dye
-
FCCP or CCCP
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with 488 nm excitation and detectors for green (e.g., FL1) and red (e.g., FL2) fluorescence
Procedure:
-
Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in cell culture medium.[1]
-
Staining with this compound:
-
Add this compound to the cell suspension to a final concentration of 0.3-10 µg/mL and incubate for 20-60 minutes at 37°C, protected from light.[1]
-
-
Inducing Depolarization (Positive Control):
-
For the positive control tube, add FCCP (e.g., 1 µM final concentration) or CCCP (e.g., 20 µM final concentration) to the cell suspension and incubate for 10-30 minutes at 37°C.
-
Prepare a negative control (healthy cells) without the uncoupling agent.
-
-
Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite the cells at 488 nm and collect the green fluorescence in the FL1 channel and the red fluorescence in the FL2 channel.
-
-
Data Analysis:
-
Healthy cells will show a high red fluorescence (high FL2 signal).
-
Depolarized cells will exhibit a shift towards green fluorescence (high FL1 signal and low FL2 signal).
-
Calculate the ratio of red to green fluorescence intensity to quantify the change in mitochondrial membrane potential.
-
Visualizing the Processes
To better understand the experimental workflow and the underlying mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating this compound results with FCCP or CCCP.
Caption: Mechanism of mitochondrial depolarization by FCCP and CCCP.
Caption: Signaling pathways affected by mitochondrial depolarization.
References
- 1. abpbio.com [abpbio.com]
- 2. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FCCP is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Mitochondrial Membrane Potential Dyes: JC-9 vs. TMRE and TMRM
For Researchers, Scientists, and Drug Development Professionals
The assessment of mitochondrial membrane potential (ΔΨm) is a critical component in a wide array of research fields, including apoptosis, drug discovery, and cellular metabolism. The selection of an appropriate fluorescent probe is paramount for obtaining accurate and reproducible data. This guide provides a comprehensive comparative analysis of three commonly used cationic dyes for measuring ΔΨm: JC-9, Tetramethylrhodamine, Ethyl Ester (TMRE), and Tetramethylrhodamine, Methyl Ester (TMRM).
Principles and Mechanisms of Action
This compound: A Ratiometric Dye for Visualizing Mitochondrial Health
This compound is a ratiometric, cationic dye that exhibits a fluorescence emission shift in response to changes in mitochondrial membrane potential.[1][2][3] In healthy cells with a high ΔΨm, this compound accumulates in the mitochondria and forms J-aggregates, which emit a red to orange fluorescence.[1][2][4] Conversely, in cells with a low ΔΨm, such as apoptotic or metabolically stressed cells, this compound remains in its monomeric form in the cytoplasm and emits a green fluorescence.[1][2] This ratiometric capability allows for a qualitative and semi-quantitative assessment of the mitochondrial polarization state, where the ratio of red to green fluorescence is indicative of the ΔΨm.[3]
TMRE and TMRM: Nernstian Probes for Quantitative Analysis
TMRE and TMRM are cell-permeant, lipophilic cationic dyes that accumulate in the mitochondria in a manner dictated by the Nernst equation.[5][6] The negative charge of the mitochondrial matrix in healthy cells drives the accumulation of these positively charged dyes.[5][6] The fluorescence intensity of TMRE and TMRM is directly proportional to the mitochondrial membrane potential, making them suitable for quantitative measurements.[5][6] A decrease in fluorescence intensity signifies mitochondrial depolarization.[5] Both dyes are widely used in fluorescence microscopy and flow cytometry to monitor changes in ΔΨm.[6]
Data Presentation: A Comparative Overview
| Property | This compound | TMRE (Tetramethylrhodamine, Ethyl Ester) | TMRM (Tetramethylrhodamine, Methyl Ester) |
| Mechanism of Action | Ratiometric: Forms red J-aggregates in polarized mitochondria and green monomers in depolarized mitochondria.[1][2][4] | Nernstian: Accumulates in mitochondria based on membrane potential; fluorescence intensity correlates with ΔΨm.[5][6] | Nernstian: Accumulates in mitochondria based on membrane potential; fluorescence intensity correlates with ΔΨm.[5][6] |
| Excitation/Emission (nm) | Monomer: ~514/529[3] J-Aggregates: ~585/590[3] | ~549/575[7][8] | ~548/573[9] |
| Photostability | Reported to be photosensitive.[10] | Generally considered to have reasonable photostability.[11] | Generally considered to have reasonable photostability with low photobleaching.[11][12] |
| Cytotoxicity | Data not readily available. | Higher inhibition of mitochondrial respiration compared to TMRM.[13] | Lower mitochondrial binding and inhibition of the electron transport chain compared to TMRE, making it preferred for some studies.[5] Low toxicity at appropriate concentrations.[14] |
| Quantum Yield | Data not readily available. | Data not readily available. | Data not readily available. |
| Advantages | Ratiometric measurement minimizes artifacts from dye concentration and cell number variations. Good for qualitative and semi-quantitative "yes" or "no" assessments of polarization state.[10] | Bright fluorescence signal.[5] | Lower mitochondrial binding and ETC inhibition compared to TMRE.[5] Suitable for dynamic and in situ quantitative measurements.[11] |
| Disadvantages | J-aggregate formation can be sensitive to factors other than ΔΨm.[10] Slower equilibration time for the aggregate form.[15] | Can inhibit mitochondrial respiration.[13] | Fluorescence can be influenced by plasma membrane potential. |
Experimental Protocols
General Guidelines for Staining
-
Cell Preparation: Cells should be cultured to a desired confluency. For suspension cells, a density of approximately 1 x 10^6 cells/mL is often recommended.
-
Dye Preparation: Prepare stock solutions of the dyes in high-quality, anhydrous DMSO. Protect stock solutions from light and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Staining: Dilute the dye stock solution to the desired working concentration in pre-warmed cell culture medium or a suitable buffer (e.g., PBS). Incubate the cells with the dye solution for the recommended time at 37°C, protected from light.
-
Controls: It is crucial to include appropriate controls in each experiment. A positive control for mitochondrial depolarization, such as the protonophore carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), should be used to validate the assay. Untreated cells serve as a negative control.
Protocol 1: Flow Cytometry Analysis of Mitochondrial Membrane Potential
-
Cell Preparation: Harvest and resuspend cells in fresh, pre-warmed cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Positive Control: For the positive control sample, treat cells with an optimized concentration of FCCP (e.g., 5-50 µM) for 5-10 minutes at 37°C.
-
Staining:
-
This compound: Incubate cells with this compound at a final concentration of 1-10 µM for 15-30 minutes at 37°C.
-
TMRE/TMRM: Incubate cells with TMRE or TMRM at a final concentration of 20-200 nM for 15-30 minutes at 37°C.
-
-
Washing (Optional but Recommended for TMRE/TMRM): Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and resuspend the pellet in fresh, pre-warmed buffer to remove excess dye.
-
Analysis: Analyze the stained cells on a flow cytometer.
-
This compound: Use a 488 nm excitation laser. Detect the green monomer fluorescence in the FITC channel (e.g., 525/50 nm) and the red J-aggregate fluorescence in the PE channel (e.g., 585/42 nm).
-
TMRE/TMRM: Use a 488 nm or 561 nm excitation laser. Detect the fluorescence in the PE channel.
-
Protocol 2: Fluorescence Microscopy Analysis
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Staining: Replace the culture medium with the dye-containing medium at the appropriate working concentration (similar to the flow cytometry protocol) and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets.
-
This compound: Use filter sets for both green and red fluorescence to visualize monomer and J-aggregate forms.
-
TMRE/TMRM: Use a standard rhodamine or TRITC filter set.
-
-
Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software. For this compound, the ratio of red to green fluorescence intensity can be calculated.
Visualizing the Mechanisms and Workflows
To further elucidate the principles and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound Dye (Mitochondrial Membrane Potential Probe) 5 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 2. abpbio.com [abpbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 7. biotium.com [biotium.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Tetramethylrhodamine, methyl ester (TMRM) (CAS 152842-32-5) | Abcam [abcam.com]
- 10. Pulsing of Membrane Potential in Individual Mitochondria: A Stress-Induced Mechanism to Regulate Respiratory Bioenergetics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stratech.co.uk [stratech.co.uk]
- 12. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mitochondrial Membrane Potential: Interpreting and Quantifying JC-9 Data
For researchers, scientists, and drug development professionals, accurately assessing mitochondrial membrane potential (ΔΨm) is crucial for understanding cellular health, apoptosis, and the effects of novel therapeutics. This guide provides a comprehensive overview of interpreting and quantifying data obtained using the ratiometric fluorescent probe JC-9, and compares its performance with common alternatives, supported by experimental protocols and data interpretation strategies.
The lipophilic cationic dye this compound is a valuable tool for measuring ΔΨm. In healthy, energized cells, this compound accumulates in the mitochondria and forms "J-aggregates," which emit a red fluorescence. In cells with depolarized mitochondria, a hallmark of apoptosis and cellular stress, this compound remains in the cytoplasm as monomers, emitting a green fluorescence.[1] Consequently, the ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization, which is less dependent on factors like mitochondrial size and shape that can affect single-component dyes.[2]
Interpreting the Red/Green Ratio
A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.[1] Healthy cells will exhibit a high red/green ratio, characterized by punctate red fluorescent staining within the mitochondria.[2] As cells undergo apoptosis or experience mitochondrial dysfunction, the red fluorescence diminishes and is replaced by a more diffuse green fluorescence throughout the cytoplasm.[1]
Quantitatively, the red/green ratio can be calculated from fluorescence intensity measurements obtained via fluorescence microscopy, flow cytometry, or a microplate reader. This ratiometric analysis provides a more reliable measure of ΔΨm changes compared to single-wavelength probes.[2] For instance, a study on isolated mitochondria showed a significantly higher median red/green this compound fluorescence ratio in polarized mitochondria compared to depolarized mitochondria.[3]
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and reproducible results. Below are generalized protocols for using this compound and its common alternatives.
Table 1: Experimental Protocols for Mitochondrial Membrane Potential Probes
| Parameter | This compound Assay | JC-10 Assay | TMRE/TMRM Assay | Rhodamine 123 Assay |
| Principle | Ratiometric; forms red J-aggregates in polarized mitochondria and green monomers in depolarized mitochondria.[1] | Ratiometric; improved water solubility and signal-to-background ratio compared to JC-1/JC-9.[4][5][6] | Nernstian; accumulates in polarized mitochondria, fluorescence intensity is proportional to ΔΨm.[4] | Nernstian; accumulates in polarized mitochondria, fluorescence intensity is proportional to ΔΨm. |
| Instrumentation | Fluorescence Microscope, Flow Cytometer, Plate Reader | Fluorescence Microscope, Flow Cytometer, Plate Reader | Fluorescence Microscope, Flow Cytometer, Plate Reader | Fluorescence Microscope, Flow Cytometer, Plate Reader |
| Probe Concentration | 1-10 µM | 1-15 µM[6] | 20-200 nM | 100-500 nM |
| Incubation Time | 15-30 minutes at 37°C[7] | 15-60 minutes at 37°C[6] | 15-30 minutes at 37°C[8] | 20-60 minutes at 37°C |
| Excitation/Emission (Red/Aggregate) | ~585 nm / ~590 nm[2] | ~540 nm / ~590 nm[6] | ~549 nm / ~574 nm | ~507 nm / ~529 nm |
| Excitation/Emission (Green/Monomer) | ~514 nm / ~529 nm[2] | ~490 nm / ~525 nm[6] | - | - |
| Positive Control | FCCP or CCCP (protonophore uncouplers) to depolarize mitochondria.[7] | FCCP or CCCP[6] | FCCP or CCCP | FCCP or CCCP |
Quantitative Data Comparison
Direct quantitative comparisons between this compound and other probes in the same study are not always readily available. However, we can compare their characteristics and expected performance based on their mechanisms of action. JC-10, an analog of JC-1 and this compound, has been shown to have a higher signal-to-background ratio and enhanced sensitivity for detecting subtle changes in ΔΨm compared to JC-1.[4][9] While JC-1 (and by extension, this compound) is excellent for endpoint analysis, TMRE and TMRM are often preferred for monitoring real-time changes in mitochondrial membrane potential.[8][10] Rhodamine 123 is a well-established probe, but some studies suggest it may be less sensitive to ΔΨm changes compared to JC-1.[11][12]
Table 2: Performance Comparison of Mitochondrial Membrane Potential Probes
| Feature | This compound / JC-1 | JC-10 | TMRE / TMRM | Rhodamine 123 |
| Measurement Type | Ratiometric (Red/Green) | Ratiometric (Red/Green) | Intensity-based | Intensity-based |
| Quantification | Semi-quantitative | Semi-quantitative | More quantitative | Semi-quantitative |
| Advantages | Ratiometric analysis minimizes artifacts from dye loading and cell size variations.[2] Good for endpoint assays.[8] | Improved solubility and sensitivity over JC-1/JC-9.[4][5][6] | Good for real-time measurements and more quantitative analysis.[8] | Well-established probe. |
| Disadvantages | Poor water solubility can lead to precipitation.[5][6] Slower equilibration of J-aggregates.[13] | Performance can be cell-line dependent.[5] | Susceptible to plasma membrane potential changes.[8] Not ratiometric. | Less sensitive to ΔΨm changes compared to JC-1 in some studies.[11][12] |
| Data Interpretation | High Red/Green ratio = Polarized; Low Red/Green ratio = Depolarized.[7] | High Red/Green ratio = Polarized; Low Red/Green ratio = Depolarized.[4] | High fluorescence = Polarized; Low fluorescence = Depolarized.[4] | High fluorescence = Polarized; Low fluorescence = Depolarized. |
Visualizing the Process
To further clarify the principles and workflows, the following diagrams are provided.
References
- 1. abpbio.com [abpbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. stratech.co.uk [stratech.co.uk]
- 5. JC-10 *Superior alternative to JC-1* | AAT Bioquest [aatbio.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Which probe should I use to evaluate change in membrane potential, JC-1 or TMRE? | AAT Bioquest [aatbio.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. JC-1, but not DiOC6(3) or rhodamine 123, is a reliable fluorescent probe to assess delta psi changes in intact cells: implications for studies on mitochondrial functionality during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
Valinomycin as a Gold Standard Positive Control in JC-9 Assays: A Comparative Guide
In the realm of mitochondrial research, accurate assessment of mitochondrial membrane potential (ΔΨm) is paramount. The JC-9 assay stands as a key technique for this purpose, and the reliability of its results hinges on the use of appropriate controls. Valinomycin (B1682140), a potassium-selective ionophore, has long been established as a robust positive control for inducing mitochondrial depolarization. This guide provides a comprehensive comparison of valinomycin with other alternatives, supported by experimental principles, detailed protocols, and clear visual aids to empower researchers in their experimental design and data interpretation.
Mechanism of Action: Valinomycin-Induced Depolarization
Valinomycin is a cyclic depsipeptide that selectively binds to potassium ions (K+), forming a lipid-soluble complex.[1] This complex can freely traverse the inner mitochondrial membrane, effectively shuttling K+ into the mitochondrial matrix down its electrochemical gradient.[1] The influx of positive charge neutralizes the negative charge maintained by the proton pumps of the electron transport chain, leading to a rapid and potent dissipation of the mitochondrial membrane potential. This controlled depolarization mimics the early stages of apoptosis and cellular stress, providing a reliable benchmark for the this compound assay.[2][3]
Comparison of Positive Controls for Mitochondrial Depolarization
While valinomycin is a widely used positive control, other reagents like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) are also employed. The following table provides a comparative overview of these agents.
| Feature | Valinomycin | CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) |
| Mechanism of Action | Potassium (K+) ionophore; facilitates K+ transport across the inner mitochondrial membrane, dissipating ΔΨm.[1] | Protonophore; shuttles protons (H+) across the inner mitochondrial membrane, uncoupling oxidative phosphorylation and dissipating ΔΨm.[4][5] | Protonophore; similar mechanism to CCCP, acting as a proton shuttle to uncouple the proton gradient.[6] |
| Typical Working Concentration | 1 nM - 10 µM (cell type dependent)[7][8] | 1 - 50 µM[4][9] | 2 - 5 µM[10] |
| Specificity | Highly specific for potassium ions. | Non-specific proton ionophore. | Non-specific proton ionophore. |
| Potency | Highly potent, effective at nanomolar to low micromolar concentrations.[8] | Potent, effective at micromolar concentrations.[5] | Generally considered more potent than CCCP. |
| Advantages | Specific and well-characterized mechanism. High potency allows for use at low concentrations, minimizing off-target effects. | Rapid action and well-documented as an uncoupler of oxidative phosphorylation.[5] | High potency. |
| Disadvantages | Efficacy can be influenced by extracellular potassium concentration. | Can have broader effects on cellular proton gradients and pH homeostasis. | Similar to CCCP, can have wider cellular effects beyond mitochondrial depolarization. |
Experimental Protocol: this compound Assay with Valinomycin as a Positive Control
This protocol provides a general guideline for using valinomycin as a positive control in a this compound assay with cultured cells. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Valinomycin
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of valinomycin in DMSO. Further dilute in cell culture medium to the desired final working concentration (e.g., 1 µM).
-
-
Positive Control Treatment:
-
For the positive control wells, replace the culture medium with the medium containing the final working concentration of valinomycin.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The optimal incubation time should be determined empirically for the specific cell line.
-
-
This compound Staining:
-
For all wells (including untreated and valinomycin-treated), remove the medium and add the this compound staining solution prepared in cell culture medium.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells once or twice with PBS or cell culture medium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize using a fluorescence microscope.
-
In healthy, non-apoptotic cells with high mitochondrial membrane potential, this compound forms J-aggregates that emit red/orange fluorescence (Excitation ~540 nm / Emission ~590 nm).
-
In cells with depolarized mitochondria (like those treated with valinomycin), this compound exists as monomers and emits green fluorescence (Excitation ~490 nm / Emission ~525 nm).[10]
-
-
Data Analysis:
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in the red/green ratio indicates mitochondrial depolarization.
-
Visualizing the Process
To further clarify the underlying mechanisms and workflow, the following diagrams are provided.
Caption: Mechanism of valinomycin-induced mitochondrial depolarization.
Caption: Experimental workflow for a this compound assay using valinomycin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Perturbation of intracellular K(+) homeostasis with valinomycin promotes cell death by mitochondrial swelling and autophagic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Valinomycin induced energy-dependent mitochondrial swelling, cytochrome c release, cytosolic NADH/cytochrome c oxidation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. hellobio.com [hellobio.com]
A Comparative Guide to Data Analysis and Statistical Methods for Mitochondrial Membrane Potential Assessment in JC-9 Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of data analysis and statistical methods for experiments utilizing JC-9, a fluorescent probe for measuring mitochondrial membrane potential (ΔΨm), a critical indicator of cell health and apoptosis. We will objectively compare this compound's performance with common alternatives, supported by experimental data, and provide detailed protocols for key experiments.
Introduction to Mitochondrial Membrane Potential and Fluorescent Probes
Mitochondria are central to cellular energy production and apoptosis. The mitochondrial membrane potential (ΔΨm) is an essential parameter of mitochondrial function and a key indicator of cell health.[1][2] A decrease in ΔΨm is an early hallmark of apoptosis, or programmed cell death.[3] Fluorescent cationic dyes, such as this compound, are widely used to measure ΔΨm. These dyes accumulate in the mitochondria in a potential-dependent manner.
This compound is a cationic dye that exhibits a fluorescence emission shift from green (~525 nm) to red (~590 nm) as it accumulates in mitochondria and forms J-aggregates.[1] In healthy cells with a high ΔΨm, this compound forms red fluorescent J-aggregates.[4] In apoptotic cells with a low ΔΨm, this compound remains in its monomeric form in the cytoplasm and fluoresces green.[4] Consequently, mitochondrial depolarization is indicated by a decrease in the red/green fluorescence intensity ratio.[1]
Comparison of this compound and Alternative Probes
This compound is one of several fluorescent probes available for measuring ΔΨm. Its primary alternatives include JC-1, Tetramethylrhodamine, Ethyl Ester (TMRE), and Tetramethylrhodamine, Methyl Ester (TMRM).
| Probe | Mechanism of Action | Advantages | Disadvantages |
| This compound | Ratiometric; forms red J-aggregates in healthy mitochondria (high ΔΨm) and exists as green monomers in apoptotic cells (low ΔΨm).[1][4] | Ratiometric measurement minimizes effects of dye concentration, cell number, and instrument settings.[1] Good for endpoint assays. | Can be less sensitive for detecting subtle, time-dependent changes in ΔΨm compared to TMRE/TMRM.[5] |
| JC-1 | Ratiometric; similar to this compound, forms red J-aggregates in healthy mitochondria and green monomers in apoptotic cells.[6][7] | Widely used and well-documented. Ratiometric analysis provides robust data.[3][6] | Can exhibit phototoxicity and its aggregates may not readily equilibrate with monomers.[8] The monomeric form's equilibration can take up to 90 minutes.[5][8] |
| TMRE/TMRM | Monochromatic; accumulates in polarized mitochondria and fluoresces orange/red. Depolarization leads to decreased fluorescence.[7][9] | Highly sensitive to changes in ΔΨm, making them suitable for dynamic and quantitative measurements.[5][10] TMRM has lower mitochondrial binding and electron transport chain inhibition.[7] | Monochromatic signal can be influenced by dye concentration and mitochondrial mass. Requires careful controls.[8] |
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments comparing this compound and its alternatives in healthy and apoptotic (induced by Staurosporine) Jurkat cells. The data is presented as the ratio of red to green fluorescence intensity for the ratiometric dyes and as mean red fluorescence intensity for the monochromatic dyes.
Table 1: Red/Green Fluorescence Ratio in Healthy vs. Apoptotic Jurkat Cells
| Probe | Cell Type | Red/Green Fluorescence Ratio (Mean ± SD) | p-value (vs. Healthy) |
| This compound | Healthy Jurkat | 8.5 ± 0.9 | - |
| Apoptotic Jurkat | 1.2 ± 0.3 | < 0.001 | |
| JC-1 | Healthy Jurkat | 9.2 ± 1.1 | - |
| Apoptotic Jurkat | 1.5 ± 0.4 | < 0.001 |
Data is hypothetical and for illustrative purposes.
Table 2: Mean Red Fluorescence Intensity in Healthy vs. Apoptotic Jurkat Cells
| Probe | Cell Type | Mean Red Fluorescence Intensity (Arbitrary Units ± SD) | p-value (vs. Healthy) |
| TMRE | Healthy Jurkat | 950 ± 120 | - |
| Apoptotic Jurkat | 250 ± 50 | < 0.001 | |
| TMRM | Healthy Jurkat | 920 ± 110 | - |
| Apoptotic Jurkat | 230 ± 45 | < 0.001 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Key Experiment: Measurement of Mitochondrial Membrane Potential by Flow Cytometry
This protocol details the steps for staining cells with this compound and analyzing them using a flow cytometer.
Materials:
-
This compound stock solution (1-5 mg/mL in DMSO)[10]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
1X Assay Buffer
-
Flow cytometer
-
Cell line of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., Staurosporine)
Procedure:
-
Cell Preparation: Culture cells to a density of approximately 1 x 10^6 cells/mL.[10]
-
Induce Apoptosis (for positive control): Treat cells with an appropriate apoptosis-inducing agent and for a sufficient duration to induce apoptosis. An untreated control group should be run in parallel.
-
Cell Staining:
-
Centrifuge the cell suspension at 400 x g for 5 minutes at room temperature.[11]
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of this compound working solution (diluted from stock in 1X Assay Buffer).[11]
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[2]
-
-
Washing:
-
Resuspension: Resuspend the final cell pellet in 0.5 mL of 1X Assay Buffer.[11]
-
Flow Cytometry Analysis:
Data Analysis and Statistical Methods
The primary method for analyzing data from ratiometric probes like this compound is to calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization and apoptosis.
Data Analysis Workflow for Flow Cytometry Data:
-
Gating: Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris and dead cells.
-
Compensation: If necessary, apply compensation to correct for spectral overlap between the green and red channels.
-
Quantification: For each sample, determine the mean fluorescence intensity (MFI) for both the red (FL2) and green (FL1) channels.
-
Ratio Calculation: Calculate the red/green fluorescence ratio (MFI of FL2 / MFI of FL1) for each sample.
-
Statistical Analysis:
-
To compare two groups (e.g., healthy vs. apoptotic), a Student's t-test is appropriate.[13]
-
For comparisons between more than two groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) should be used.[14]
-
Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
-
A p-value of less than 0.05 is typically considered statistically significant.[14]
-
Mandatory Visualizations
Mitochondrial Apoptosis Signaling Pathway
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).[15][16] Pro-apoptotic proteins like Bax and Bak, upon activation, form pores in the mitochondrial outer membrane, leading to the release of cytochrome c.[17][18] Cytochrome c then activates caspases, the executioners of apoptosis.[17]
Caption: The mitochondrial pathway of apoptosis.
Experimental Workflow for Mitochondrial Membrane Potential Assay
The following diagram illustrates the key steps in a typical this compound experiment using flow cytometry.
Caption: Workflow for this compound flow cytometry experiment.
Logical Relationship of Data Analysis Steps
This diagram outlines the logical progression of data analysis for a ratiometric mitochondrial membrane potential assay.
Caption: Logical flow of ratiometric data analysis.
References
- 1. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of JC-1 and MitoTracker probes for mitochondrial viability assessment in stored canine platelet concentrates: A flow cytometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stratech.co.uk [stratech.co.uk]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. colorado.edu [colorado.edu]
- 18. Regulation of mitochondrial membrane permeabilization by BCL-2 family proteins and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JC-9 and Rhodamine 123 for Assessing Mitochondrial Health
For Researchers, Scientists, and Drug Development Professionals
The assessment of mitochondrial health is a critical aspect of cellular and molecular research, as well as a key component in the drug discovery and development pipeline. Mitochondrial membrane potential (ΔΨm) is a primary indicator of mitochondrial function and overall cellular viability. This guide provides an in-depth, objective comparison of two commonly used fluorescent probes for measuring ΔΨm: JC-9 and Rhodamine 123. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate tool for their specific applications.
Mechanism of Action and Key Differences
Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondrial matrix driven by the negative mitochondrial membrane potential.[1][2] In healthy, energized mitochondria with a high ΔΨm, Rhodamine 123 accumulates and its fluorescence is quenched.[1] Upon mitochondrial depolarization, the dye is released into the cytoplasm, resulting in an increase in fluorescence intensity.[3] This makes Rhodamine 123 a valuable tool for detecting changes in mitochondrial membrane potential.[4] However, at higher concentrations, Rhodamine 123 can inhibit mitochondrial respiration and may exhibit some level of cytotoxicity.[5][6]
This compound is a ratiometric cationic dye that also accumulates in mitochondria in a potential-dependent manner.[7][8] In healthy cells with a high ΔΨm, this compound forms "J-aggregates" which exhibit a red to orange fluorescence.[8][9] In cells with depolarized mitochondria, this compound remains in its monomeric form in the cytoplasm, emitting a green fluorescence.[7][9] The key advantage of this compound is its ratiometric nature; the ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization that is largely independent of mitochondrial mass, shape, and dye concentration.[8] This dual-wavelength detection minimizes artifacts and provides a more reliable assessment of mitochondrial health compared to single-wavelength dyes.[10]
Performance and Spectral Properties
The selection of a fluorescent probe is heavily dependent on its spectral characteristics and compatibility with available instrumentation. The following table summarizes the key quantitative data for this compound and Rhodamine 123.
| Feature | This compound | Rhodamine 123 |
| Mechanism | Ratiometric, forms J-aggregates in polarized mitochondria | Nernstian accumulation, fluorescence quenching at high concentration |
| Excitation (Monomer) | ~514 nm[10] | ~505 nm[11][12] |
| Emission (Monomer) | ~529 nm (Green)[10] | ~525 nm[11] |
| Excitation (J-aggregate) | ~585 nm[10] | N/A |
| Emission (J-aggregate) | ~590 nm (Red/Orange)[8][10] | N/A |
| Quantum Yield | Not widely reported | 0.90[12] |
| Advantages | Ratiometric analysis minimizes artifacts; less dependent on dye concentration and mitochondrial mass.[8][10] | Well-established probe with extensive literature; high quantum yield.[12][13] |
| Disadvantages | Newer probe with less extensive literature compared to Rhodamine 123. | Single wavelength measurement can be influenced by dye concentration, mitochondrial mass, and photobleaching; potential for mitochondrial toxicity at higher concentrations.[5][14] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the conceptual workflow for assessing mitochondrial membrane potential using these dyes and their respective mechanisms of action.
Caption: A generalized workflow for measuring mitochondrial membrane potential.
Caption: this compound's ratiometric detection of mitochondrial potential.
Caption: Rhodamine 123's response to mitochondrial potential changes.
Experimental Protocols
Note: Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions. It is recommended to perform a titration experiment to determine the optimal conditions for your specific system.
Protocol 1: Assessment of Mitochondrial Membrane Potential using this compound
Materials:
-
This compound stock solution (1-5 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Positive control (e.g., CCCP or valinomycin)
-
Fluorescence microscope or flow cytometer with appropriate filters
Procedure for Adherent Cells (Microscopy):
-
Seed cells on a suitable imaging plate or coverslip and allow them to adhere.
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
(Optional) For a positive control for depolarization, add CCCP (final concentration 10-50 µM) to a separate set of wells for the last 5-10 minutes of the incubation period.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.
-
Add fresh pre-warmed medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope. Use filter sets appropriate for detecting both green (monomer) and red (J-aggregate) fluorescence.
Procedure for Suspension Cells (Flow Cytometry):
-
Adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed culture medium.[10]
-
Add this compound working solution to the cell suspension to a final concentration of 1-10 µM.
-
Incubate for 15-30 minutes at 37°C.
-
(Optional) For a positive control, add CCCP to a final concentration of 10-50 µM for the last 5-10 minutes of incubation.
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed medium or PBS.
-
Analyze the cells by flow cytometry, detecting the green fluorescence in the FL1 channel and the red fluorescence in the FL2 channel.
Protocol 2: Assessment of Mitochondrial Membrane Potential using Rhodamine 123
Materials:
-
Rhodamine 123 stock solution (1 mg/mL in DMSO or ethanol)
-
Cell culture medium
-
PBS or HBSS
-
Positive control (e.g., CCCP)
-
Fluorescence microscope or flow cytometer
Procedure for Adherent Cells (Microscopy):
-
Seed cells on an imaging plate or coverslip.
-
Prepare the Rhodamine 123 working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the Rhodamine 123 working solution and incubate for 15-30 minutes at 37°C.
-
(Optional) For a positive control, add CCCP (final concentration 10 µM) for 20 minutes prior to or during the last part of the dye loading.[15]
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.
-
Add fresh pre-warmed medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with a filter set appropriate for green fluorescence.
Procedure for Suspension Cells (Flow Cytometry):
-
Adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed culture medium.
-
Add Rhodamine 123 working solution to a final concentration of 1-10 µM.
-
Incubate for 15-30 minutes at 37°C.
-
(Optional) Add CCCP to a final concentration of 10 µM for the last 20 minutes of incubation.[15]
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed medium or PBS.
-
Analyze the cells by flow cytometry, detecting the green fluorescence in the FL1 channel.
Conclusion
Both this compound and Rhodamine 123 are effective probes for assessing mitochondrial membrane potential. The choice between them depends on the specific experimental needs and the instrumentation available.
Rhodamine 123 is a well-established and cost-effective dye suitable for qualitative assessments and endpoint assays. However, researchers should be mindful of its potential for mitochondrial inhibition and the influence of factors other than ΔΨm on its fluorescence signal.
This compound , with its ratiometric readout, offers a more robust and semi-quantitative method for measuring mitochondrial membrane potential. It is less susceptible to artifacts arising from variations in cell number, mitochondrial mass, and dye loading. This makes this compound particularly well-suited for comparative studies and for tracking dynamic changes in mitochondrial health, such as during apoptosis or in response to drug treatment.[16] For researchers seeking a more reliable and internally controlled assessment of mitochondrial polarization, this compound presents a superior alternative.
References
- 1. Rhodamine 123 as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. apexbt.com [apexbt.com]
- 4. Visualization of mitochondrial membrane potential in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodamine 123 as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the mitochondrial probe rhodamine 123 and related analogs on the function and viability of pulsating myocardial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abpbio.com [abpbio.com]
- 8. abpbio.com [abpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Rhodamine 123 - Wikipedia [en.wikipedia.org]
- 13. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JC-1, but not DiOC6(3) or rhodamine 123, is a reliable fluorescent probe to assess delta psi changes in intact cells: implications for studies on mitochondrial functionality during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Invitrogen™ this compound Dye (Mitochondrial Membrane Potential Probe), 5mg | LabMart Limited [labmartgh.com]
A Researcher's Guide to Mitochondrial Membrane Potential: Assessing the Specificity of JC-9
In the dynamic field of cellular biology and drug development, the accurate measurement of mitochondrial membrane potential (ΔΨm) is paramount for understanding cell health, apoptosis, and the effects of novel therapeutics. The lipophilic cationic dye JC-9 has emerged as a popular ratiometric probe for this purpose. This guide provides a comprehensive comparison of this compound with other common ΔΨm probes, focusing on specificity and performance, supported by experimental data and detailed protocols.
Mechanism of Action: Ratiometric Reporting of ΔΨm
This compound is a cationic dye that exhibits potential-dependent accumulation in mitochondria.[1][2] In healthy cells with a high mitochondrial membrane potential, this compound forms aggregates (J-aggregates) that emit red fluorescence.[1][2] As the mitochondrial membrane potential collapses, for instance during apoptosis, this compound fails to accumulate and remains in the cytoplasm in its monomeric form, which emits green fluorescence.[1] The ratio of red to green fluorescence, therefore, provides a semi-quantitative measure of mitochondrial polarization, largely independent of factors like mitochondrial size and shape that can affect single-wavelength probes.[2]
Comparative Analysis of Mitochondrial Probes
The selection of an appropriate fluorescent probe is critical for reliable experimental outcomes. Here, we compare this compound with two other widely used mitochondrial membrane potential indicators: JC-1 and Tetramethylrhodamine, Ethyl Ester (TMRE).
| Feature | This compound | JC-1 | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Mechanism | Ratiometric (Red/Green Fluorescence) | Ratiometric (Red/Green Fluorescence) | Monochromatic (Intensity-based) |
| Monomer Ex/Em (nm) | ~514 / ~529[2] | ~510 / ~527[3] | ~549 / ~574[4] |
| Aggregate Ex/Em (nm) | ~585 / ~590[2] | ~585 / ~590[3] | N/A |
| Specificity | Specific for mitochondrial membrane potential.[2] Some potential for non-specific vesicular labeling may exist under depolarized conditions.[5] | Generally considered specific for mitochondria, but the aggregate form can be sensitive to factors other than ΔΨm, such as H₂O₂.[5] | Accumulates in mitochondria based on membrane potential.[6] Can also respond to changes in plasma membrane potential.[6] |
| Photostability | Data not readily available for direct comparison. JC-1 is known to be photosensitive.[5] | Known to be photosensitive.[5] | Generally considered to have good photostability.[7] |
| Cytotoxicity | Data not readily available for direct comparison. | Data not readily available for direct comparison. | Generally considered to have negligible cytotoxicity at working concentrations.[7] |
| Suitability | Good for endpoint and qualitative "yes/no" assessments of mitochondrial polarization.[1][6] | Best for endpoint analysis and qualitative discrimination of polarization states.[5] The equilibration of the aggregate form can be slow (~90 minutes).[5] | More suitable for sensitive, time-dependent measurements of ΔΨm changes.[6] |
Experimental Protocols
General Protocol for Staining Cells with this compound
This protocol provides a general guideline for staining adherent cells with this compound for analysis by fluorescence microscopy or flow cytometry. Optimization may be required for specific cell types and experimental conditions.
-
Cell Preparation: Culture cells on a suitable substrate (e.g., coverslips for microscopy, culture plates for flow cytometry) to the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration typically ranges from 1 to 10 µM in cell culture medium.
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.
-
-
Imaging/Analysis:
-
For fluorescence microscopy, mount the coverslips and observe under a microscope equipped with filters for green (e.g., FITC) and red (e.g., TRITC) fluorescence.
-
For flow cytometry, detach the cells, resuspend them in a suitable buffer, and analyze using a flow cytometer with appropriate laser excitation and emission filters.
-
Experimental Protocol for Assessing Probe Specificity using a Mitochondrial Uncoupler
To validate that the fluorescence signal of this compound is specifically reporting changes in mitochondrial membrane potential, a mitochondrial uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) can be used. These agents dissipate the proton gradient across the inner mitochondrial membrane, leading to rapid depolarization.
-
Positive Control Preparation:
-
Prepare a stock solution of CCCP or FCCP in DMSO. A typical final working concentration is 10-50 µM.
-
Treat a sample of this compound stained cells with the uncoupler for 5-10 minutes at 37°C. This will serve as the positive control for mitochondrial depolarization.
-
-
Staining and Treatment:
-
Stain one set of cells with this compound as described in the general protocol.
-
Stain a parallel set of cells with this compound and then treat with the uncoupler.
-
Include an unstained cell sample as a negative control.
-
-
Data Acquisition:
-
Acquire images or flow cytometry data from all samples (stained, stained + uncoupler, unstained).
-
-
Analysis:
-
In the untreated, stained cells, expect to see bright red fluorescence within the mitochondria, indicating a high membrane potential.
-
In the cells treated with the uncoupler, a significant decrease in the red/green fluorescence ratio should be observed, indicating mitochondrial depolarization. This confirms that the this compound signal is responsive to changes in ΔΨm.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Off-Target Effects and Considerations
While this compound is a valuable tool, researchers should be aware of potential artifacts. Under certain conditions, such as in severely depolarized cells, some non-specific labeling of other vesicular structures might occur.[5] It is also important to note that the formation of this compound aggregates can be influenced by factors other than membrane potential, although it is generally considered more robust in this regard than JC-1.[2] Therefore, the use of appropriate controls, such as mitochondrial uncouplers, is crucial for validating the specificity of the signal.
Conclusion
This compound is a reliable and widely used ratiometric fluorescent probe for assessing mitochondrial membrane potential. Its distinct red and green fluorescence in polarized and depolarized mitochondria, respectively, allows for a straightforward qualitative and semi-quantitative analysis. While it is well-suited for endpoint assays and for distinguishing between healthy and apoptotic cell populations, for more sensitive, real-time measurements of ΔΨm dynamics, probes like TMRE may be more appropriate. As with any fluorescent probe, careful experimental design, including the use of proper controls, is essential for obtaining accurate and reproducible results. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing this compound and its alternatives in their studies.
References
- 1. abpbio.com [abpbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Anticancer Compound Efficacy: A Comparative Analysis in Diverse Cancer Cell Lines
A Note to the Reader: The following guide provides a template for the cross-validation and comparative analysis of an anticancer compound. Initial searches for a specific compound designated "JC-9" did not yield publicly available data suitable for this analysis. Therefore, this guide utilizes the well-characterized chemotherapeutic agent Doxorubicin as a representative example to illustrate the principles and data presentation formats requested. Researchers can adapt this framework to their proprietary compound, "this compound," by substituting the provided data with their own experimental results.
Comparative Efficacy Across Cancer Cell Lines
The cytotoxic effects of a therapeutic compound can vary significantly across different cancer types. To assess the broad-spectrum efficacy and identify potential indications, it is crucial to determine the half-maximal inhibitory concentration (IC50) across a panel of diverse cancer cell lines.
Table 1: Comparative IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μg/mL) |
| SNU-1 | Stomach Cancer | 0.01 |
| SNU-16 | Stomach Cancer | 0.02 |
| SNU-C1 | Colon Cancer | > 10.0 |
| SNU-C2A | Colon Cancer | 0.02 |
| SNU-C2B | Colon Cancer | 0.03 |
| HCT-15 | Colon Cancer | 0.40 |
| WiDr | Colon Cancer | 0.02 |
| LoVo | Colon Cancer | 0.03 |
| HT-29 | Colon Cancer | 0.02 |
| COLO 205 | Colon Cancer | 0.02 |
| SW 620 | Colon Cancer | 0.02 |
| HeLa | Cervical Cancer | 0.03 |
| KB | Oral Squamous Carcinoma | 0.02 |
| K562 | Chronic Myelogenous Leukemia | 0.02 |
| Raji | Burkitt's Lymphoma | 0.01 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.01 |
Data presented in this table is for illustrative purposes using Doxorubicin and should be replaced with experimental data for the compound of interest.
Experimental Protocols
Standardized protocols are essential for generating reproducible and comparable data. The following outlines a common method for determining the cytotoxic effects of a compound in cancer cell lines.
Protocol: Determination of IC50 using MTT Assay
Objective: To measure the concentration of a compound that inhibits the growth of cancer cells by 50%.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Compound of interest (e.g., Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the solvent at the same concentration used for the compound).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Signaling Pathway of Doxorubicin-Induced Apoptosis
Doxorubicin is known to exert its anticancer effects primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), which ultimately leads to DNA damage and programmed cell death (apoptosis).
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of JC-9
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of JC-9, a fluorescent dye integral to mitochondrial membrane potential studies. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Nitrile gloves are essential.
-
Body Protection: A lab coat must be worn.
Step-by-Step this compound Disposal Protocol
The following procedures outline the approved method for the disposal of this compound and materials contaminated with it.
Step 1: Waste Identification and Segregation
Properly identify all waste streams containing this compound. This includes:
-
Unused or expired this compound solutions.
-
Contaminated labware (e.g., pipette tips, microplates, centrifuge tubes).
-
Contaminated personal protective equipment (e.g., gloves).
-
Aqueous waste from experimental procedures.
Segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions.
Step 2: Waste Collection and Labeling
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Solid Waste: Place all solid waste contaminated with this compound, such as gloves, pipette tips, and plasticware, into a designated, puncture-resistant hazardous waste container. This container must also be clearly labeled as "Hazardous Waste: this compound" with the accumulation start date.
Step 3: Secure Storage
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Professional Disposal
This compound waste must be disposed of through a licensed hazardous waste disposal service. Do not, under any circumstances, dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the hazardous waste.
Quantitative Data Summary
The following table summarizes key hazard information for JC-1, which should be considered as a proxy for this compound in the absence of a specific SDS.
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Skin Irritation | Category 2 | Causes skin irritation[1] |
| Eye Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation[1] |
| Hazardous to the aquatic environment | Chronic 1 | Very toxic to aquatic life with long lasting effects[1] |
Experimental Protocols Cited
While this document focuses on disposal, the handling precautions are derived from standard laboratory protocols for working with fluorescent dyes. A general protocol for preparing a this compound stock solution involves dissolving the powdered dye in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This process should be conducted within a chemical fume hood to minimize inhalation exposure.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling JC-9
This document provides immediate safety, operational, and disposal guidance for laboratory personnel working with JC-9, a fluorescent dye utilized for measuring mitochondrial membrane potential in living cells. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
I. Immediate Safety Information
This compound is a cationic dye that is not classified as a hazardous chemical but requires careful handling to minimize exposure risks.[1][2][3][4][5][6] The primary hazards are associated with the solvent used to dissolve the dye, typically Dimethyl Sulfoxide (DMSO), and the potential for the dye itself to cause mild irritation.
Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the necessary PPE for specific procedures.[7] Standard laboratory PPE is required at all times when handling this compound and its solutions.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1-rated | Protects against splashes of this compound/DMSO solution. |
| Hand Protection | Nitrile gloves | Disposable, powder-free | Prevents skin contact with the dye and solvent. |
| Body Protection | Laboratory coat | Long-sleeved | Protects against minor spills and contamination. |
II. Operational Plan: Staining Cells with this compound
This section outlines the procedural steps for preparing and using a this compound staining solution for fluorescence microscopy.
A. Reagent Preparation:
This compound is typically supplied as a solid and needs to be dissolved in a suitable solvent, most commonly DMSO, to create a stock solution.[3][8]
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous grade recommended. |
| Stock Solution Concentration | 1-5 mg/mL | Prepare a concentrated stock for dilution. |
| Storage of Stock Solution | ≤–20°C | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
B. Experimental Protocol: Staining Adherent Cells for Fluorescence Microscopy
-
Cell Preparation: Culture adherent cells on coverslips or in glass-bottom dishes suitable for microscopy.
-
Staining Solution Preparation: Dilute the this compound stock solution in the appropriate cell culture medium to the final working concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm phosphate-buffered saline (PBS).
-
Add the this compound staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm PBS or culture medium to remove excess dye.
-
-
Imaging:
-
Add fresh, warm culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filters.
-
Fluorescence Detection:
This compound exhibits a fluorescence emission shift from green to red as the mitochondrial membrane potential increases.[3][8]
| Form | Excitation (nm) | Emission (nm) | Color | Indicates |
| Monomer | ~525 | ~529 | Green | Low mitochondrial membrane potential |
| J-aggregates | ~585 | ~590 | Red | High mitochondrial membrane potential |
III. Disposal Plan
All materials contaminated with this compound, including pipette tips, centrifuge tubes, and gloves, should be disposed of as chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (gloves, wipes, plasticware) | Labeled hazardous waste bag | Collect in a designated, sealed bag for chemical waste pickup. |
| Liquid Waste (used staining solution, washes) | Labeled hazardous waste container | Collect in a compatible, sealed container for chemical waste pickup. |
Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on chemical waste disposal.
IV. Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical cell staining experiment using this compound.
Caption: Workflow for this compound mitochondrial membrane potential assay.
References
- 1. abpbio.com [abpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. abpbio.com [abpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Invitrogen™ this compound Dye (Mitochondrial Membrane Potential Probe) | Fisher Scientific [fishersci.ca]
- 6. This compound Dye (Mitochondrial Membrane Potential Probe) 5 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 7. dsps.wi.gov [dsps.wi.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
